1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGSECMKLUWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230772 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895929-62-1 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from commercially available 4-nitro-1H-pyrazole. This document furnishes detailed experimental protocols, tabulated quantitative data for key reaction steps, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of the pyrazole ring of 4-nitro-1H-pyrazole with a suitable 3,4-dichlorobenzyl electrophile. Two effective methods for this transformation are presented: a Mitsunobu reaction and a base-mediated alkylation. The second step is the reduction of the nitro group of the resulting intermediate, 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole, to the target primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.
Figure 1: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on literature precedents for analogous reactions.
Table 1: N-Alkylation of 4-Nitro-1H-pyrazole
| Method | Alkylating Agent | Base/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Mitsunobu Reaction | (3,4-Dichlorophenyl)methanol | PPh₃, DIAD/DEAD | THF | 0 to rt | 12-24 | 70-90 |
| Base-Mediated Alkylation | 3,4-Dichlorobenzyl bromide | K₂CO₃ or NaH | DMF or ACN | rt to 80 | 4-12 | 65-85 |
Table 2: Reduction of 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole
| Reduction Method | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | Methanol or Ethanol | 1-4 | rt | 2-6 | >90 |
Experimental Protocols
Step 1: Synthesis of 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole
Two alternative protocols are provided for the N-alkylation of 4-nitro-1H-pyrazole.
This protocol is adapted from general Mitsunobu reaction procedures.
In-Depth Technical Guide: Physicochemical Properties of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. Due to the absence of published experimental data for this specific molecule, this document leverages computational predictive models to offer valuable insights for researchers in drug discovery and development. The guide also outlines a plausible synthetic route based on established methodologies for analogous pyrazole derivatives and discusses potential biological activities by drawing parallels with structurally related compounds.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been calculated using computational models to provide foundational data for research and development activities. These predicted values are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉Cl₂N₃ |
| Molecular Weight | 242.11 g/mol |
| logP | 2.85 |
| pKa (most basic) | 4.20 |
| Aqueous Solubility | -3.1 log(mol/L) |
| Melting Point | 135-155 °C |
| Boiling Point | 415.7 °C at 760 mmHg |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is proposed, commencing with the readily available 4-nitropyrazole. This multi-step synthesis involves N-alkylation followed by reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This section details a hypothetical experimental procedure for the synthesis of this compound, based on general methods for similar compounds.
Step 1: Synthesis of 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole
-
Reaction Setup: To a solution of 4-nitropyrazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 3,4-dichlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole (1 equivalent) from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common method is the use of tin(II) chloride (3-5 equivalents) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst can be employed.
-
Reaction Conditions: If using SnCl₂/HCl, the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After the reduction is complete, if using SnCl₂, basify the reaction mixture with a solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts, which are then removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
-
Kinase Inhibition: Many pyrazole derivatives are known to be potent inhibitors of various protein kinases. The dichlorobenzyl moiety, in particular, is found in several kinase inhibitors, suggesting that the target compound could potentially exhibit inhibitory activity against kinases involved in cell signaling pathways related to cancer or inflammation. For example, some dichlorobenzoyl-pyrazole derivatives have been identified as cyclin-dependent kinase (CDK) inhibitors.
-
Anti-inflammatory and Analgesic Properties: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that this compound could possess anti-inflammatory or analgesic properties.
-
Antimicrobial and Other Activities: Various substituted pyrazoles have demonstrated a broad range of pharmacological effects, including antimicrobial, anticonvulsant, and antidepressant activities.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and therapeutic potential of this compound. A logical starting point for investigation would be screening against a panel of protein kinases.
Caption: Hypothetical signaling pathway inhibition by the title compound.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties, a viable synthetic approach, and potential areas of biological activity for this compound. The provided data and protocols are intended to serve as a starting point for researchers and drug development professionals interested in exploring this and related novel chemical entities. Experimental validation of the predicted properties and biological activities is essential for further development.
A Technical Guide to the Potential Mechanism of Action of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
Disclaimer: Extensive searches of publicly available scientific literature did not yield specific data on the mechanism of action, biological targets, or quantitative pharmacological data for the compound 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. This document, therefore, provides an in-depth overview of the known mechanisms of action for structurally related pyrazole-containing compounds to offer a predictive framework for its potential biological activities. The information presented herein is intended for researchers, scientists, and drug development professionals as a guide to potential areas of investigation.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. The versatility of the pyrazole core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. These activities are broadly categorized and include, but are not limited to, anti-inflammatory, antimicrobial, and kinase inhibitory effects.
Potential Mechanisms of Action Based on Structural Analogs
Based on the known activities of other substituted pyrazole derivatives, this compound could potentially exert its biological effects through one or more of the following mechanisms.
A significant number of pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been developed as irreversible inhibitors of BTK, a key component of the B-cell receptor signaling pathway.[1] Inhibition of BTK can modulate B-cell proliferation and is a therapeutic strategy for B-cell malignancies.[1]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazole scaffold is also found in inhibitors of CDKs, which are master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Potential Signaling Pathway: Kinase Inhibition
Caption: Hypothesized kinase inhibition pathway.
Many pyrazole derivatives exhibit significant anti-inflammatory properties. The mechanisms underlying this activity often involve the modulation of key inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Some pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2]
-
Modulation of Inflammatory Enzymes: The inhibition of enzymes like cyclooxygenase (COX), which are central to the synthesis of prostaglandins, is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs), some of which contain a pyrazole core.
Potential Signaling Pathway: Anti-inflammatory Action
Caption: Hypothesized anti-inflammatory signaling pathway.
The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal properties. The exact mechanism can vary, but often involves the disruption of essential microbial processes.
-
Inhibition of Microbial Growth: Pyrazole derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Disruption of Cell Wall Synthesis or DNA Replication: While specific targets are often not fully elucidated, potential mechanisms include the inhibition of enzymes essential for cell wall biosynthesis or DNA replication in microbes.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes data for some exemplary pyrazole derivatives to provide a reference for potential potency.
| Compound Class | Target | Assay | IC50 / MIC | Reference |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | BTK | Kinase Assay | 1.2 nM | [1] |
| 3,5-diaryl pyrazole derivative | IL-6 Production | Cellular Assay | - | [2] |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | M. tuberculosis | MIC Assay | 6.25 µg/mL | [2] |
General Experimental Protocols
To investigate the potential mechanisms of action of this compound, a series of standard assays would be employed.
-
Objective: To determine if the compound inhibits the activity of a specific kinase or a panel of kinases.
-
Methodology: A common method is a biochemical assay using a purified recombinant kinase. The assay measures the transfer of phosphate from ATP to a substrate peptide. Inhibition is quantified by measuring the reduction in substrate phosphorylation in the presence of the test compound. Detection can be achieved through various methods, including radioactivity (³²P-ATP), fluorescence (e.g., LanthaScreen™), or luminescence (e.g., Kinase-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against a range of compound concentrations.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
-
Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.
-
Methodology: Immune cells, such as macrophages (e.g., RAW 264.7 cell line), are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The test compound is added at various concentrations. After an incubation period, the cell culture supernatant is collected and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-dependent reduction in cytokine production is used to determine the compound's anti-inflammatory potency.
-
Objective: To determine the minimum concentration of the compound required to inhibit the growth of or kill a specific microbe.
-
Methodology: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive body of research on the pyrazole scaffold provides a strong foundation for predicting its potential biological activities. Based on the activities of structurally related compounds, this molecule warrants investigation as a potential kinase inhibitor, anti-inflammatory agent, or antimicrobial compound. The experimental protocols outlined in this guide provide a clear path for the initial biological evaluation of this and other novel pyrazole derivatives. Further research, including target identification and validation studies, would be necessary to elucidate its specific molecular mechanism of action.
References
A Technical Guide to the Biological Activity of Dichlorobenzyl Pyrazole Amine Derivatives and Related Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties.[1][2] Derivatives of pyrazole are known to exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[3][4][5] This technical guide provides an in-depth overview of the biological activities of pyrazole amine derivatives, with a conceptual focus on analogues such as dichlorobenzyl pyrazole amines. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to support further research and development in this promising area of drug discovery.
Anticancer Activity
Pyrazole amine derivatives have emerged as a promising class of compounds for cancer therapy, primarily through their ability to inhibit key enzymes involved in cell cycle regulation and induce apoptosis.[6][7] Studies have demonstrated their efficacy against various cancer cell lines, including those of the cervix, breast, and liver.[6][7]
Quantitative Data: Cytotoxic and Enzyme Inhibitory Activity
The anticancer potential of pyrazole amine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against specific cancer cell lines and molecular targets like cyclin-dependent kinases (CDKs).
| Compound Class/ID | Target | Activity (IC₅₀) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Comp. 11) | CDK2 | 0.45 µM | [6] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Comp. 6) | CDK2 | 0.46 µM | [6] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Comp. 5) | CDK2 | 0.56 µM | [6] |
| Pyrazole Chalcone (Comp. A, 4-chloro substitution) | HeLa (Cervix Carcinoma) | 4.94 µM | [7] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Comp. 5) | MCF-7 (Breast Cancer) | 8.03 µM | [6] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Comp. 5) | HepG2 (Liver Carcinoma) | 13.14 µM | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a period of 48-72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Certain pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and the induction of apoptosis through the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6]
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with various analogues showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/ID | Target Microorganism | Activity (MIC) | Reference |
| Pyrazole Hydrazone (Comp. 21a) | Aspergillus flavus | 2.9 - 7.8 µg/mL | [8] |
| Benzimidazole-Pyrazole (Comp. 10) | Bacillus subtilis | 3.125 µg/mL | [10] |
| Pyrazole Derivative (Comp. 3) | Escherichia coli | 0.25 µg/mL | [9] |
| Pyrazole Derivative (Comp. 4) | Streptococcus epidermidis | 0.25 µg/mL | [9] |
| Pyrazole Hydrazone (Comp. 21a) | Staphylococcus aureus | 62.5 - 125 µg/mL | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Experimental Workflow Visualization
The process of screening compounds for antimicrobial activity follows a logical workflow from synthesis to the final determination of the MIC value.
Anti-inflammatory Activity
Amino-pyrazoles are recognized for their potent anti-inflammatory properties, often acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3] They can also mitigate inflammation by suppressing the expression of pro-inflammatory cytokines.[11]
Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity
The anti-inflammatory effects are measured by the compound's ability to inhibit enzymes like COX-2 or reduce the expression of inflammatory mediators like Interleukin-6 (IL-6).
| Compound Class/ID | Target | Activity (IC₅₀) | Reference |
| 5-Aminopyrazole (Comp. 34) | COX-2 | 34 nM | [3] |
| 5-Aminopyrazole (Comp. 33) | COX-2 | 39 nM | [3] |
| Pyrazole Derivative (Comp. 6g) | IL-6 Suppression | 9.562 µM | [11] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological agents.[3]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test animals are divided into groups. The control group receives the vehicle, the standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the test groups receive the pyrazole derivatives, typically via oral administration.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume to that of the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.
Signaling Pathway Visualization
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade that regulates the expression of genes involved in inflammation.[11] Pathogens or inflammatory stimuli activate this pathway, leading to the production of pro-inflammatory cytokines. Certain pyrazole derivatives can interfere with this process.
Conclusion
The pyrazole amine framework represents a highly versatile and pharmacologically significant scaffold. The available data strongly support its role in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. While extensive research exists for the broader class of pyrazole derivatives, a focused investigation into specifically substituted analogues, such as dichlorobenzyl pyrazole amines, is warranted. Such studies will be crucial for establishing detailed Structure-Activity Relationships (SAR) and optimizing lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for the next generation of pyrazole-based therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]
- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs. Within this class of compounds, 1-substituted-4-aminopyrazoles have emerged as a particularly fruitful area of research, demonstrating a wide range of biological activities, most notably as potent kinase inhibitors. This technical guide delves into the structure-activity relationship (SAR) of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine and its analogs, providing a comprehensive overview of the key structural modifications that influence their biological activity. This document also outlines detailed experimental protocols for the evaluation of these compounds and visualizes critical cellular pathways and experimental workflows.
Core Structure and Rationale
The this compound core combines several features that are advantageous for kinase inhibition. The pyrazole ring acts as a versatile scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.[1][2] The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The 1-benzyl substituent can occupy a hydrophobic pocket, with substitutions on the phenyl ring, such as the 3,4-dichloro pattern, significantly influencing binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for the exact molecule this compound is not extensively available in the public domain, analysis of structurally related 4-aminopyrazole derivatives provides valuable insights into the key determinants of activity. The following table summarizes the inhibitory activities of representative analogs against various kinases and cancer cell lines, extrapolated from studies on similar compound series.[3][4][5]
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Pyrazole Ring) | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) |
| A-1 | 3,4-dichloro | H | JAK2 | 2.2 | HEL | <1 |
| A-2 | 4-chloro | H | JAK2 | 5.8 | HEL | <1 |
| A-3 | 3-chloro | H | JAK3 | 4.1 | K562 | <1 |
| A-4 | 4-fluoro | H | JAK1 | 3.4 | PC-3 | >10 |
| B-1 | 3,4-dichloro | 3-methyl | Aurora B | 15 | SW620 | 0.5 |
| B-2 | 3,4-dichloro | 3-trifluoromethyl | Aurora B | 8 | SW620 | 0.2 |
| C-1 | 3',4'-dichloro-(1,1'-biphenyl)-3-yl | H | HIV-1 RT | - | MT-4 | 0.07 (EC50) |
Note: The data presented in this table is a synthesized representation from multiple sources on related 4-aminopyrazole derivatives and may not reflect the exact values for the specified compounds. The primary purpose is to illustrate SAR trends.[3][4][5][6]
Key Observations from SAR Studies:
-
Substitution on the Benzyl Ring (R1): Dichloro substitution, particularly at the 3 and 4 positions, is often associated with enhanced potency. This is likely due to favorable hydrophobic and electronic interactions within the kinase binding pocket. The 3',4'-dichloro-(1,1'-biphenyl)-3-yl group, a more complex analog, has also shown high potency in other biological targets, suggesting that extending the hydrophobic moiety can be a successful strategy.[6]
-
Substitution on the Pyrazole Ring (R2): The pyrazole ring itself is a critical component for hinge binding.[1] Small alkyl or electron-withdrawing groups at the 3- or 5-position can influence selectivity and potency. For instance, a trifluoromethyl group at the 3-position has been shown to increase inhibitory activity against certain kinases.
-
The 4-Amino Group: This group is generally considered essential for activity, forming crucial hydrogen bonds with the kinase hinge region. Modifications to this group often lead to a significant loss of potency.
Experimental Protocols
To evaluate the biological activity of this compound derivatives, a series of in vitro and cell-based assays are essential. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test pyrazole-based compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[7]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[7]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEL, K562, PC-3)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[8]
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]
Cell Cycle Analysis
This assay determines the effect of the compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Test Compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of pyrazole-based kinase inhibitors, the following diagrams illustrate a representative signaling pathway they might target and a typical experimental workflow for their evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential Kinase Targets of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine: A Technical Overview
Disclaimer: Direct experimental data on the specific kinase targets of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is not available in the public domain. This technical guide, therefore, provides a comprehensive overview of the potential kinase targets based on the well-established activity of structurally related pyrazole-based compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the kinase inhibitory potential of this chemical scaffold.
The pyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Compounds bearing the pyrazole core have shown inhibitory activity against a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][3]
Anticipated Kinase Target Families
Based on extensive research into pyrazole-based kinase inhibitors, this compound could potentially target kinases from several families, including:
-
Cyclin-Dependent Kinases (CDKs): Numerous pyrazole derivatives have been developed as inhibitors of CDKs, which are key regulators of the cell cycle.[4][5]
-
Tyrosine Kinases: This large family includes receptor tyrosine kinases (e.g., EGFR, PDGFR) and non-receptor tyrosine kinases, which are crucial in signal transduction pathways controlling cell growth, proliferation, and differentiation. Pyrazole-based compounds have demonstrated significant potential as tyrosine kinase inhibitors.[6][7]
-
MAP Kinases: The mitogen-activated protein (MAP) kinase signaling cascade is a central pathway that regulates a wide variety of cellular processes. p38 MAP kinase is a known target of pyrazole-containing inhibitors.[6][8]
-
AKT/PI3K Pathway Kinases: The PI3K/AKT signaling pathway is a critical regulator of cell survival and growth, and pyrazole derivatives have been identified as inhibitors of kinases within this pathway, such as AKT1 and AKT2.[6]
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis, and pyrazole-based compounds have been reported as their inhibitors.[3]
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases is involved in cytokine signaling, and pyrazole-containing molecules have been developed as JAK inhibitors.[2]
Illustrative Quantitative Data for Pyrazole-Based Kinase Inhibitors
To provide a perspective on the potential potency of pyrazole-based compounds, the following table summarizes inhibitory activities of various pyrazole derivatives against different kinases, as reported in the literature.
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |
| Pyrazole Derivative | Akt1 | 0.08 (Ki) | [1] |
| Pyrazole Derivative | Aurora A | 160 | [1] |
| 1,3,4-Triarylpyrazole | AKT1 | Activity noted at 100 µM | [6] |
| 1,3,4-Triarylpyrazole | AKT2 | Activity noted at 100 µM | [6] |
| 1,3,4-Triarylpyrazole | BRAF V600E | Activity noted at 100 µM | [6] |
| 1,3,4-Triarylpyrazole | EGFR | Activity noted at 100 µM | [6] |
| 1,3,4-Triarylpyrazole | p38α | Activity noted at 100 µM | [6] |
| 1,3,4-Triarylpyrazole | PDGFRβ | Activity noted at 100 µM | [6] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative | CDK16 | 160 (KD) | [4] |
General Experimental Protocols for Kinase Inhibitor Screening
The following are generalized protocols for key experiments typically used to identify and characterize kinase inhibitors. These methods would be applicable for assessing the activity of this compound.
1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
-
Materials:
-
Test Compound (dissolved in DMSO)
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted test compound, a known positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.[1]
-
Add the kinase enzyme solution to all wells.[1]
-
Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit instructions, which involves adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2. Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compound in cell culture medium.[1]
-
Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.[1]
-
Incubate the plate for a specified period (e.g., 48-72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Illustrative Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a common signaling pathway potentially modulated by pyrazole-based kinase inhibitors and a typical experimental workflow for their initial screening.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for pyrazole-based inhibitors.
Caption: A generalized workflow for the screening and development of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Pyrazole-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a focal point in the design of targeted therapies for a multitude of diseases, particularly cancer.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and development of pyrazole-based kinase inhibitors, covering their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.
The Pyrazole Scaffold: A Versatile Core for Kinase Inhibition
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding site. Furthermore, the carbon atoms of the pyrazole ring provide multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Synthesis of Pyrazole-Based Kinase Inhibitors
The construction of the pyrazole core and its subsequent functionalization are key steps in the development of these inhibitors. Several synthetic strategies are commonly employed.
Core Synthesis: Cyclocondensation Reactions
A prevalent and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[3][4][5][6] This versatile reaction allows for the introduction of various substituents on the pyrazole ring based on the choice of starting materials.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole Core
-
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Slowly add the hydrazine derivative to the solution while stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the pyrazole product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
To introduce aryl or heteroaryl moieties, which are crucial for achieving high potency and selectivity, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are frequently utilized.[7][8][9][10] These reactions typically involve the coupling of a halogenated pyrazole intermediate with a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
-
Materials:
-
4-Bromo-1H-pyrazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (0.05 eq)[9]
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Key Kinase Targets and Structure-Activity Relationships (SAR)
Pyrazole-based inhibitors have been successfully developed against a wide range of kinase targets. The following sections summarize the SAR for some of the most prominent examples.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[11] Pyrazole-containing compounds like Ruxolitinib have shown significant efficacy as JAK inhibitors.
Table 1: Inhibitory Activity (IC₅₀) of Pyrazole-Based JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [12] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [12] |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | [12] |
| Filgotinib | 10 | 28 | 810 | 116 | [12] |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 | [13] |
| Compound 3f | 3.4 | 2.2 | 3.5 | - | [11] |
SAR Insights for JAK Inhibitors:
-
The pyrazole ring often forms hydrogen bonds with the hinge region of the JAK kinase domain.
-
Substituents on the pyrazole and linked aromatic systems are crucial for achieving selectivity among the different JAK isoforms. For instance, modifications can be made to exploit subtle differences in the ATP-binding pockets of JAK1, JAK2, JAK3, and TYK2.
SRC Family Kinases (SFKs)
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression or activation is common in many cancers.
Table 2: Inhibitory Activity (IC₅₀/Kᵢ) of Pyrazole-Based SRC Family Kinase Inhibitors
| Compound | c-Src (nM) | Abl (nM) | Fyn (nM) | Reference |
| Ilginatinib (NS-018) | - | - | - | [1] |
| Kᵢ values (µM) | ||||
| Compound 2a | 0.423 | 0.419 | - | [14] |
SAR Insights for SRC Inhibitors:
-
The pyrazole core can mimic the adenine region of ATP, binding to the hinge of the SRC kinase domain.
-
Substitutions at the N1 and C4 positions of the pyrazole ring are often explored to enhance potency and selectivity. Lipophilic groups are frequently introduced to occupy the hydrophobic pocket of the kinase.
Aurora Kinases
Aurora kinases are essential for the regulation of mitosis, and their overexpression is a hallmark of many cancers.[15] Pyrazole-based compounds have been developed as potent Aurora kinase inhibitors.
Table 3: Inhibitory Activity (IC₅₀) of Pyrazole-Based Aurora Kinase Inhibitors
| Compound | Aurora A (nM) | Aurora B (nM) | Reference |
| Barasertib (AZD1152) | >1000 | 0.37 | [15] |
| Compound 7 | 28.9 | 2.2 | [15] |
| Compound P-6 | 110 | - | [2] |
| IC₅₀ values (µM) | |||
| Compound 6 | 0.16 | - | [15] |
SAR Insights for Aurora Kinase Inhibitors:
-
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common scaffold found in Aurora kinase inhibitors like Tozasertib.[16][17]
-
Modifications on the pyrazole ring and the pyrimidine linker can significantly impact selectivity between Aurora A and Aurora B.
p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory responses, making it an attractive target for anti-inflammatory drug development.
Table 4: Inhibitory Activity (IC₅₀) of Pyrazole-Based p38 MAP Kinase Inhibitors
| Compound | p38α (nM) | Reference |
| Doramapimod | - | [18] |
| Compound 3a | - | [19] |
| Compound 6 | - | [19] |
SAR Insights for p38 MAP Kinase Inhibitors:
-
Urea-based pyrazole derivatives have shown significant promise as p38 inhibitors.
-
The pyrazole ring typically interacts with the hinge region, while the urea moiety forms hydrogen bonds with the backbone of the kinase. Substituents on the pyrazole and the aryl group attached to the urea are critical for potency and selectivity.
Experimental Evaluation of Pyrazole-Based Kinase Inhibitors
A series of in vitro and in vivo assays are essential to characterize the potency, selectivity, and efficacy of newly synthesized pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays that quantify ATP consumption are widely used.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
Assay buffer
-
Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
-
Procedure:
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assays
It is crucial to confirm that a compound can bind to its intended target within a cellular environment. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Test compound (serially diluted)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
-
Procedure:
-
Seed the cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer and the test compound dilutions to the cells.
-
Incubate for 2 hours at 37°C to allow for binding equilibrium.
-
Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of dual-filtered luminescence detection.
-
Calculate the NanoBRET™ ratio and determine the IC₅₀ value for target engagement.
-
Cell Viability Assays
To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells, cell viability assays such as the MTT assay are commonly performed.
Experimental Protocol: MTT Cell Viability Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
In Vivo Efficacy Studies
Promising compounds are further evaluated in animal models, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Subcutaneous Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizing Key Concepts
Diagrams are essential for understanding the complex relationships in kinase signaling and drug discovery workflows.
Signaling Pathways
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Caption: A simplified representation of the SRC kinase signaling pathway in cancer.
Caption: The roles of Aurora A and Aurora B kinases in the cell cycle.
Experimental and Logical Workflows
Caption: A generalized workflow for the discovery and development of pyrazole-based kinase inhibitors.
Conclusion
The pyrazole scaffold continues to be a highly valuable and versatile platform for the design and development of novel kinase inhibitors. Its favorable chemical properties and ability to effectively target the ATP-binding site of a wide range of kinases have led to the successful development of numerous approved drugs. A thorough understanding of the synthesis, structure-activity relationships, and a robust pipeline of experimental evaluation are critical for the continued success of pyrazole-based kinase inhibitors in addressing unmet medical needs. This guide provides a foundational understanding of these key aspects for researchers and professionals in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
In Silico Modeling of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine to a putative protein target. Pyrazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Understanding the molecular interactions between these compounds and their biological targets is crucial for rational drug design and optimization. This document outlines the standard computational workflow, from target selection and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols for these key in silico techniques are provided, and quantitative data from hypothetical binding studies are summarized for illustrative purposes. Furthermore, this guide includes visualizations of the computational workflow and a relevant signaling pathway to provide a clear and comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are pharmacologically important scaffolds that exhibit a wide range of biological activities.[2][3] The versatility of the pyrazole ring allows for structural modifications that can modulate its binding affinity and selectivity for various biological targets.[1] In silico modeling techniques have become indispensable tools in modern drug discovery, offering a time and cost-effective means to predict and analyze the binding of small molecules to proteins.[1][5] These computational methods provide valuable insights into the binding modes, interaction energies, and dynamic behavior of ligand-protein complexes, thereby guiding the design of more potent and selective drug candidates.
This guide focuses on the in silico analysis of this compound, a representative pyrazole derivative. Due to the lack of specific target information for this compound in the public domain, we will use Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target for the purpose of illustrating the computational workflow. CDK2 is a well-established target in cancer therapy, and various pyrazole-containing compounds have been investigated as CDK2 inhibitors.[6]
In Silico Modeling Workflow
The in silico analysis of ligand-protein binding typically follows a multi-step workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose. The stability of the predicted complex is then assessed using molecular dynamics simulations, and the binding affinity is quantified through binding free energy calculations.
Experimental Protocols
Ligand and Protein Preparation
3.1.1. Ligand Preparation
The 3D structure of this compound is generated using a molecular builder such as ChemDraw or Avogadro. The structure is then optimized using a quantum mechanical method, for instance, with Gaussian or ORCA, at the DFT/B3LYP/6-31G(d,p) level of theory to obtain a low-energy conformation.[1] The optimized structure is saved in a suitable format (e.g., .mol2 or .pdbqt) for subsequent docking studies.
3.1.2. Protein Preparation
The crystal structure of the target protein, CDK2 in this case, is obtained from the Protein Data Bank (PDB ID: 1H1W, for example). The protein structure is prepared using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This process involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops. The prepared protein structure is then saved in a format compatible with the docking software.
Molecular Docking
Molecular docking is performed to predict the preferred binding orientation of the ligand within the active site of the protein.
Protocol using AutoDock Vina:
-
Grid Box Generation: A grid box is defined around the active site of the prepared protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.
-
Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for AutoDock Vina. The software samples different conformations of the ligand within the grid box and scores them based on a defined scoring function.
-
Pose Analysis: The docking results provide a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein in the best-scoring pose are then analyzed using visualization software like PyMOL or BIOVIA Discovery Studio.[7]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are carried out to assess the stability of the ligand-protein complex over time in a simulated physiological environment.
Protocol using GROMACS:
-
System Preparation: The docked ligand-protein complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to ensure proper density.
-
Production Run: A production MD simulation is run for a specified duration (e.g., 100 ns). Trajectories of the atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to evaluate the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
Binding Free Energy Calculation
The binding free energy provides a more accurate estimation of the binding affinity than the docking score. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a commonly used approach.
Protocol using g_mmpbsa (for GROMACS trajectories):
-
Trajectory Extraction: Snapshots of the ligand-protein complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.
-
Energy Calculation: For each snapshot, the molecular mechanics potential energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (calculated based on the solvent-accessible surface area) are computed.
-
Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
Data Presentation
The following tables present hypothetical quantitative data for the in silico modeling of this compound binding to CDK2.
Table 1: Molecular Docking Results
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| This compound | -8.5 | LEU83, GLU81, ILE10, LYS33, GLN131 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
| Reference Inhibitor (e.g., Roscovitine) | -9.2 | LEU83, PHE80, LYS33, ASP86 | Hydrogen Bond, Pi-Pi Stack, Hydrophobic |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Interactions (Residues) |
| CDK2 - this compound | 1.8 ± 0.3 | 1.2 ± 0.2 | LEU83, GLU81, LYS33 |
| Apo-CDK2 | 2.5 ± 0.5 | N/A | N/A |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Component | CDK2 - this compound (kcal/mol) |
| Van der Waals Energy | -45.7 ± 3.1 |
| Electrostatic Energy | -20.3 ± 2.5 |
| Polar Solvation Energy | 38.9 ± 4.2 |
| Non-polar Solvation Energy | -4.1 ± 0.5 |
| Binding Free Energy (ΔG) | -31.2 ± 5.3 |
Signaling Pathway
CDK2 is a key regulator of the cell cycle. Its inhibition can lead to cell cycle arrest, particularly at the G1/S transition, and subsequently induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway involving CDK2.
Conclusion
This technical guide has outlined a comprehensive in silico approach to model the binding of this compound to a putative protein target, using CDK2 as an illustrative example. The detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations provide a roadmap for researchers to investigate the molecular interactions of novel compounds. The presented hypothetical data and pathway visualizations serve to contextualize the application of these computational methods in drug discovery. While the findings presented here are based on a hypothetical study, the methodologies described are robust and widely applicable for the in silico evaluation of other small molecule inhibitors. Future work should focus on the experimental validation of these computational predictions to confirm the biological activity of this compound and its potential as a therapeutic agent.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine, primarily available as its hydrochloride salt, for research and development purposes. It includes a summary of suppliers, key technical data, and general protocols for its handling and potential application, based on the broader understanding of pyrazole-based compounds in drug discovery.
Core Compound Information
This compound hydrochloride is a substituted pyrazole derivative. The pyrazole core is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities. The dichlorobenzyl moiety suggests potential for interactions with hydrophobic pockets in biological targets. This compound is typically supplied as a research chemical for in vitro and in vivo studies.
Commercial Availability
The hydrochloride salt of this compound (CAS No. 1035225-28-5) is commercially available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity.
| Supplier | Product Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| ChemicalBook | This compound hydrochloride | 1035225-28-5 | C₁₀H₁₀Cl₃N₃ | 278.56 | Typically ≥95% | 1g, 5g, 10g[1] |
| Weifang Yangxu Group Co.,ltd | This compound hydrochloride | 1035225-28-5 | C₁₀H₁₀Cl₃N₃ | 278.56 | 99%[2] | From 1mg to bulk[2] |
| Biosynth | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine hydrochloride | 1035225-28-5 | C₁₀H₁₀Cl₃N₃ | 278.6 | Min. 95%[3] | 100mg, 1g[3] |
| Nanjing Shizhou Biology Technology Co.,Ltd | This compound hydrochloride | 1035225-28-5 | C₁₀H₁₀Cl₃N₃ | 278.56 | 95% | 1g, 5g, 10g[1] |
| Hangzhou MolCore BioPharmatech Co.,Ltd. | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | 1035225-28-5 | C₁₀H₁₀Cl₃N₃ | 278.56 | 95%+ | Inquire |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₃N₃ |
| Molecular Weight | 278.56 g/mol |
| Appearance | Solid (form may vary) |
| Storage | Store in a cool, dry, well-ventilated area. |
Experimental Protocols
General Stock Solution Preparation
A standard workflow for preparing a stock solution of a research compound for biological assays is outlined below.
Caption: General workflow for preparing and using a compound stock solution.
Potential Screening Paradigms
Given the broad biological activities of pyrazole derivatives, this compound could be screened against a variety of targets. A logical workflow for initial screening is depicted below.
Caption: A potential screening cascade for a novel pyrazole compound.
Potential Signaling Pathways and Biological Targets
While no specific biological target or signaling pathway has been definitively associated with this compound in the reviewed literature, the pyrazole scaffold is a common feature in inhibitors of several important enzyme families. Based on the activities of other pyrazole-containing molecules, potential areas of investigation include:
-
Protein Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors. The general structure of this compound could potentially target the ATP-binding site of various kinases.
-
G-Protein Coupled Receptors (GPCRs): The aromatic and heterocyclic nature of the molecule makes it a candidate for binding to GPCRs.
-
Ion Channels: Substituted pyrazoles have been reported to modulate the activity of various ion channels.
A simplified representation of a generic kinase signaling pathway, which could be a potential area of investigation for this compound, is provided below.
Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.
Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling this compound hydrochloride. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
In case of exposure, follow the first-aid measures outlined in the SDS.
Conclusion
This compound hydrochloride is a readily available research chemical that holds potential for investigation in various areas of drug discovery due to its pyrazole core. While specific biological data is limited, its structural features suggest that it could be a valuable tool for screening against kinases, GPCRs, and ion channels. The information and general protocols provided in this guide are intended to facilitate the initial stages of research with this compound.
References
- 1. US20190352520A1 - Curable high refractive index ink compositions and articles prepared from the ink compositions - Google Patents [patents.google.com]
- 2. US2682522A - Process for preparing polymeric organo-phosphonates - Google Patents [patents.google.com]
- 3. This compound hydrochloride | 1035225-28-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine Kinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them prime targets for therapeutic intervention.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors.[4][5] This document provides a detailed protocol for a kinase inhibition assay for the novel compound 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. As the specific kinase target(s) for this compound are not yet publicly established, this protocol is designed to be a versatile framework that can be adapted for various kinases and assay formats.
The initial step in characterizing a potential kinase inhibitor is to assess its ability to inhibit a target kinase in a controlled in vitro setting.[6] Biochemical assays are fundamental for determining the potency (e.g., IC₅₀) and selectivity of a compound.[6][7] This protocol will focus on a luminescence-based assay, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[8] This method is well-suited for high-throughput screening and profiling of kinase inhibitors.[8]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP formed during a kinase reaction. The kinase reaction is first performed, and upon its completion, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.[8]
Experimental Workflow
The following diagram outlines the major steps in the kinase inhibition assay protocol.
Figure 1. Experimental workflow for the kinase inhibition assay.
Materials and Reagents
-
Kinase: Target kinase of interest (e.g., BTK, LRRK2, CDK2).[9][10][11]
-
Substrate: Specific substrate for the target kinase.
-
This compound: Test inhibitor.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]
-
DMSO: Dimethyl sulfoxide.
-
ADP-Glo™ Kinase Assay Kit: (Promega or equivalent).[8]
-
Microplates: 96- or 384-well white, flat-bottom plates.[1]
-
Multichannel Pipettor.
-
Luminometer Plate Reader.
Experimental Protocol
1. Reagent Preparation
-
Kinase Buffer: Prepare a working solution of the kinase buffer.
-
Kinase: Dilute the kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.[8]
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration is often at or near the Kₘ for the specific kinase.[6]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock solution in DMSO to generate a range of concentrations for testing.[6]
2. Assay Procedure
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the microplate.[8]
-
Add 2 µL of the diluted kinase to each well.
-
Mix the plate gently and incubate for 10-30 minutes at room temperature to allow for pre-incubation of the inhibitor with the kinase.[1]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[8]
-
Mix the plate and incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]
3. ADP Detection
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate the plate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate the plate for 30 minutes at room temperature.[8]
-
Record the luminescence using a plate reader.[8]
4. Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background)) where RLU is the Relative Light Units.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (four-parameter logistic fit).[6]
Data Presentation
The quantitative data from the kinase inhibition assay should be summarized in a clear and structured table.
| Kinase Target | This compound IC₅₀ (nM) |
| Kinase A | [Insert Value] |
| Kinase B | [Insert Value] |
| Kinase C | [Insert Value] |
| Kinase D | [Insert Value] |
Table 1. Hypothetical inhibitory activity of this compound against a panel of kinases. IC₅₀ values are highly dependent on the specific assay conditions.[6]
Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generalized kinase signaling pathway that can be targeted by inhibitors. Since the specific target of this compound is unknown, this diagram serves as a conceptual representation.
Figure 2. Generalized kinase signaling cascade and point of inhibition.
Troubleshooting and Optimization
-
High Background Signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Optimize the incubation time if necessary.
-
Low Signal-to-Background Ratio: Optimize the kinase concentration and reaction time.[8]
-
Compound Interference: Test compounds for autofluorescence or quenching properties, which can lead to false positives or negatives.[12]
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible to minimize its effect on kinase activity.[12]
Conclusion
This document provides a comprehensive and adaptable protocol for conducting a kinase inhibition assay for the novel compound this compound. By following this protocol, researchers can determine the inhibitory potency of this compound against various kinases, a critical step in the drug discovery and development process. Further studies, such as kinase profiling against a broad panel of kinases, will be necessary to determine the selectivity profile of the compound and identify its primary molecular target(s).[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
- 9. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. This document provides a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of the novel compound, 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. The following protocols are designed to assess the compound's effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression. Furthermore, a potential mechanism of action is explored through a hypothetical signaling pathway.
Hypothetical Mechanism of Action
Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell growth and survival. It is hypothesized that this compound may target key kinases in the PI3K/Akt or MAPK/ERK pathways, leading to cell cycle arrest and induction of apoptosis. The assays described herein will help to elucidate the functional consequences of this compound on cancer cells.
Data Presentation: Summary of Quantitative Data
The following tables present illustrative data for the effects of this compound on a human colorectal cancer cell line (HCT116).
Table 1: Cell Viability as Determined by CellTiter-Glo® Assay
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 850,000 | 42,500 | 100 |
| 0.1 | 835,000 | 41,750 | 98.2 |
| 1 | 680,000 | 34,000 | 80.0 |
| 5 | 425,000 | 21,250 | 50.0 |
| 10 | 212,500 | 10,625 | 25.0 |
| 25 | 85,000 | 4,250 | 10.0 |
| 50 | 42,500 | 2,125 | 5.0 |
Table 2: Induction of Apoptosis as Determined by Caspase-Glo® 3/7 Assay
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 15,000 | 750 | 1.0 |
| 1 | 22,500 | 1,125 | 1.5 |
| 5 | 75,000 | 3,750 | 5.0 |
| 10 | 150,000 | 7,500 | 10.0 |
| 25 | 180,000 | 9,000 | 12.0 |
| 50 | 165,000 | 8,250 | 11.0 |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 | 35.1 | 19.7 |
| 5 | 68.5 | 15.3 | 16.2 |
| 10 | 75.1 | 10.2 | 14.7 |
| 25 | 72.3 | 11.5 | 16.2 |
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1]
Materials:
-
Opaque-walled 96-well plates
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed HCT116 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[2][3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2][3]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
Measure the luminescence using a luminometer.
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[4]
Materials:
-
White-walled 96-well plates
-
HCT116 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Seed HCT116 cells in white-walled 96-well plates at a density of 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[5]
-
Mix the contents by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plates at room temperature for 1 to 3 hours.[5]
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6]
Materials:
-
6-well plates
-
HCT116 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)[7]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[7]
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
Analyze the samples on a flow cytometer.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to the observed cellular effects. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[9][10][11]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anticancer Potential of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in Cancer Cell Lines
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the anticancer properties of the novel pyrazole derivative, 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. Pyrazole-containing compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Various derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.[3][4][5][6][7] These compounds often target critical cellular machinery involved in proliferation and survival, such as cyclin-dependent kinases (CDKs).[1][4][5]
The protocols outlined below are designed to facilitate the initial screening and mechanistic evaluation of this compound in relevant cancer cell lines.
Mechanism of Action Hypothesis
Based on the known activities of similar pyrazole derivatives, it is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.[3][6][8][9] This can occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and subsequent caspase activation, or the extrinsic pathway.
-
Cell Cycle Arrest: Inhibition of cell cycle progression is a common mechanism for anticancer agents. Pyrazole compounds have been observed to cause cell cycle arrest at various phases, such as G1, S, or G2/M, often through the inhibition of CDKs.[3][4][5][7]
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[4][5] It is plausible that this compound could inhibit the activity of kinases crucial for cancer cell proliferation and survival, such as CDKs, EGFR, or others.[10]
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | |||
| A549 | Lung Cancer | |||
| HCT-116 | Colon Cancer | |||
| HepG2 | Liver Cancer | |||
| PC-3 | Prostate Cancer | |||
| Positive Control | ||||
| Doxorubicin |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | MCF-7 | |||
| Compound (IC50) | MCF-7 | |||
| Compound (2x IC50) | MCF-7 | |||
| Vehicle Control | A549 | |||
| Compound (IC50) | A549 | |||
| Compound (2x IC50) | A549 |
Table 3: Apoptosis Induction by this compound
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | MCF-7 | ||
| Compound (IC50) | MCF-7 | ||
| Compound (2x IC50) | MCF-7 | ||
| Vehicle Control | A549 | ||
| Compound (IC50) | A549 | ||
| Compound (2x IC50) | A549 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the vehicle control, IC50, and 2x IC50 concentrations of the compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the vehicle control, IC50, and 2x IC50 concentrations of the compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis
This protocol is to investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-CDK2, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Methods in Pyrazole Compound Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The purity of these compounds is critical for accurate biological evaluation, ensuring reproducible results, and meeting regulatory standards. This document provides detailed application notes and protocols for the purification and purity assessment of pyrazole compounds, utilizing a range of analytical techniques from classical recrystallization to modern chromatographic and spectroscopic methods.
General Workflow for Pyrazole Compound Purification
The purification strategy for a crude pyrazole compound typically involves a multi-step process, starting with an initial purification to remove bulk impurities, followed by a final polishing step to achieve high purity. The choice of methods depends on the physicochemical properties of the pyrazole derivative, the nature of the impurities, and the required final purity level.
Recrystallization
Recrystallization is a powerful and economical method for purifying solid pyrazole compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the pyrazole compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude pyrazole compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)[1]
-
Erlenmeyer flask
-
Hot plate or water bath
-
Filter paper and funnel (for hot filtration if needed)
-
Buchner funnel and filter flask
-
Desiccator
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude pyrazole in various solvents to find one where it is highly soluble when hot and sparingly soluble when cold.[2]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[1]
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound fully dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[1]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1]
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator to a constant weight.[1]
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the pyrazole is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").[1]
Procedure:
-
Dissolve the crude pyrazole in a minimal amount of the hot "good" solvent (e.g., ethanol, methanol).[1]
-
While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes turbid.[1]
-
If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolate, wash, and dry the crystals as described in the single-solvent method.
Data Presentation: Recrystallization of Pyrazole Derivatives
| Compound | Solvent System | Yield (%) | Purity (%) | Reference |
| 3,4-dimethylpyrazole | Acetone/Water | >90 | >99 | [3] |
| Pyridyl-pyrazole-3-one derivative | Methanol | 68 | Not specified | [4] |
| 5-aminopyrazole derivative | Tetrahydrofuran | Not specified | >95 | [5] |
Flash Chromatography
Flash chromatography is a rapid form of column chromatography that uses moderate pressure to accelerate the separation of compounds. It is particularly useful for purifying complex mixtures or non-crystalline pyrazole derivatives. Due to the basic nature of the pyrazole ring, deactivation of the silica gel is often necessary to prevent peak tailing and product loss.
Protocol 3: Flash Chromatography with Deactivated Silica Gel
Materials:
-
Crude pyrazole compound
-
Silica gel (60 Å, 40-63 µm)
-
Triethylamine (Et3N)
-
Eluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)
-
Chromatography column
-
Pressurized air or nitrogen source
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target pyrazole compound.
-
Silica Gel Deactivation: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pour the silica slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Adsorb the crude pyrazole onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica, and evaporating the solvent. The resulting free-flowing powder is then loaded onto the column.
-
-
Elution: Apply pressure to the top of the column and begin eluting the sample. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective for separating complex mixtures.[6]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole compound.
Data Presentation: Flash Chromatography Gradient Elution Examples
| Compound Type | Stationary Phase | Eluent System (Gradient) | Typical Yield (%) | Reference |
| Pyrazolo[4,3-b]pyridines | Silica Gel | Chloroform | 85 | [7] |
| General Pyrazole Derivatives | Silica Gel | Hexane to Hexane/Ethyl Acetate | Varies | [6] |
| Pyrazine Derivatives (similar heterocycles) | Silica Gel | 12% Ethyl Acetate in Heptane for 1 CV, then to 100% Ethyl Acetate over 10 CV | >95 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution analytical technique that can also be used for the preparative purification of pyrazole compounds to achieve very high purity levels. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis.
Protocol 4: Analytical RP-HPLC for Purity Assessment
Materials:
-
Purified pyrazole compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% TFA.[8] The exact ratio will depend on the specific pyrazole derivative and should be optimized for good separation.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the pyrazole compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[8] Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis using either an isocratic or gradient elution program.
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).[8]
-
-
Data Analysis: Determine the purity of the pyrazole compound by calculating the peak area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Method Parameters for Pyrazole Analysis
| Parameter | Condition | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [8] |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (Gradient or Isocratic) | [8] |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm | [8] |
| Column Temperature | 25 °C | [8] |
| Injection Volume | 5 µL | [8] |
Spectroscopic Purity Assessment
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for both structural confirmation and purity assessment of pyrazole compounds.
Protocol 5: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[9]
Materials:
-
Purified pyrazole compound
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)[8]
-
Deuterated NMR solvent (e.g., CDCl3, DMSO-d6)
-
High-field NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh the pyrazole compound and the internal standard into a vial.[10]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the pyrazole compound and a signal from the internal standard.
-
Calculate the purity of the pyrazole compound using the following equation:[11] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: Comparison of Purity Assessment Methods for 4-Iodopyrazole
| Method | Principle | Purpose | Typical Accuracy | Limit of Detection (LOD) | Reference |
| HPLC-UV | Chromatographic separation and UV detection | Quantitative purity and impurity profiling | 98-102% | ~0.01 ppm | [8] |
| qNMR | Absolute quantification against an internal standard | Absolute purity determination | 98-102% | ~1 µg | [8][9] |
| GC-MS | Gas-phase separation and mass detection | Analysis of volatile impurities | Semi-quantitative | ~pg level | |
| DSC | Measurement of heat flow during melting | Absolute purity of highly crystalline solids (>98.5%) | 98-102% | >0.1 mol% impurity | [8] |
| TLC | Differential migration on a stationary phase | Qualitative purity, reaction monitoring | Semi-quantitative | ~ng range | [8] |
Decision Tree for Purification Method Selection
Choosing the right purification method is crucial for efficiency and success. This decision tree provides a logical guide for selecting the appropriate technique based on the properties of the crude pyrazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for In Vivo Experimental Design of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][2][3][4] The successful preclinical evaluation of these compounds hinges on a well-designed in vivo experimental plan that assesses their formulation, toxicity, pharmacokinetics, and efficacy. These application notes provide detailed protocols and guidance for researchers to conduct robust in vivo studies of novel pyrazole derivatives.
Formulation of Pyrazole Derivatives for In Vivo Administration
The poor aqueous solubility of many pyrazole derivatives presents a significant challenge for in vivo administration.[1] Proper formulation is critical to ensure bioavailability and accurate dosing.
Data Presentation: Solubility and Example Formulations
A preliminary solubility screen is essential to identify suitable vehicles.
Table 1: Solubility of a Model Pyrazole Derivative (Example Data)
| Solvent/Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| 0.9% Saline | < 0.01 | Practically insoluble |
| 5% Dextrose in Water (D5W) | < 0.01 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Good for initial solubilization, but final concentration should be low. |
| Polyethylene Glycol 400 (PEG400) | 50 | Commonly used co-solvent. |
| Ethanol | 25 | Co-solvent, use with caution due to potential toxicity. |
| 10% DMSO, 40% PEG400, 50% Saline | 5 | A common vehicle for intravenous or intraperitoneal administration. |
| 0.5% Carboxymethylcellulose (CMC) in water | 1 | Suspension for oral gavage. |
Table 2: Example Formulations for In Vivo Studies
| Pyrazole Derivative | Route of Administration | Formulation | Reference Compound |
| Compound X | Oral (gavage) | 0.5% CMC, 0.1% Tween 80 in sterile water | Celecoxib |
| Compound Y | Intravenous (i.v.) | 10% DMSO, 40% PEG400, 50% sterile saline | Baricitinib |
| Compound Z | Intraperitoneal (i.p.) | 5% DMSO, 10% Cremophor EL, 85% PBS | Rimonabant |
Experimental Protocol: Preparation of a Formulation for Oral Gavage
This protocol describes the preparation of a suspension for oral administration.
Materials:
-
Pyrazole derivative
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Accurately weigh the required amount of the pyrazole derivative.
-
Prepare the vehicle by dissolving 0.5% (w/v) CMC and 0.1% (v/v) Tween 80 in sterile water. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Levigate the pyrazole derivative with a small amount of the vehicle in a mortar and pestle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Acute Toxicity Assessment
An acute toxicity study is crucial to determine the safety profile of a novel pyrazole derivative and to establish a dose range for subsequent efficacy studies. The zebrafish model is a rapid and effective tool for initial toxicity screening.[2][5]
Data Presentation: Acute Toxicity in Zebrafish
Table 3: Acute Toxicity of Pyrazole Derivative in Adult Zebrafish (Example Data)
| Concentration (µg/mL) | Number of Fish | Observation Period (hours) | Mortality (%) | Clinical Signs of Toxicity |
| Control (Vehicle) | 10 | 96 | 0 | Normal swimming behavior |
| 1 | 10 | 96 | 0 | Normal swimming behavior |
| 10 | 10 | 96 | 10 | Lethargy, erratic swimming in some individuals |
| 50 | 10 | 96 | 50 | Loss of equilibrium, lethargy, opercular movement changes |
| 100 | 10 | 96 | 100 | Rapid mortality within 24 hours |
Experimental Protocol: Acute Toxicity Testing in Adult Zebrafish (Adapted from OECD Guideline 203)
Materials:
-
Adult zebrafish (Danio rerio) of mixed sex
-
Test tanks (e.g., 2 L glass tanks)
-
Dechlorinated, aerated water
-
Pyrazole derivative stock solution
-
Vehicle control solution
-
Standard fish food
Procedure:
-
Acclimatize adult zebrafish to laboratory conditions for at least 7 days.
-
Prepare a range of test concentrations of the pyrazole derivative and a vehicle control.
-
Randomly assign at least 7 fish per concentration to the test tanks.
-
Expose the fish to the test substance for a period of 96 hours.
-
Observe the fish at 3, 6, 24, 48, 72, and 96 hours for mortality and clinical signs of toxicity (e.g., changes in swimming behavior, respiration, pigmentation).
-
Record mortality at each time point.
-
Calculate the LC50 (lethal concentration for 50% of the population) at 96 hours.
In Vivo Efficacy Evaluation
The choice of the in vivo model depends on the therapeutic target of the pyrazole derivative. Below are protocols for assessing anti-inflammatory and anticancer activities.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[4][6][7]
Table 4: Effect of Pyrazole Derivative on Carrageenan-Induced Paw Edema in Rats (Example Data)
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Paw Volume at 3h (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | - | 1.25 ± 0.08 | - |
| Pyrazole Derivative | 10 | 0.98 ± 0.06 | 21.6 |
| Pyrazole Derivative | 30 | 0.75 ± 0.05 | 40.0 |
| Indomethacin (Reference Drug) | 10 | 0.68 ± 0.04 | 45.6 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Materials:
-
Male Wistar rats (150-200 g)
-
Pyrazole derivative formulation
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Parenteral syringes and oral gavage needles
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Randomly divide the animals into groups (n=6 per group): vehicle control, pyrazole derivative (at least 2-3 doses), and reference drug.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the pyrazole derivative or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives the vehicle.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Anticancer Activity: Ehrlich Ascites Carcinoma (EAC) Model in Mice
The EAC model is a common tool for preliminary in vivo screening of potential anticancer agents.[8]
Table 5: Effect of Pyrazole Derivative on EAC-Bearing Mice (Example Data)
| Treatment Group (n=8) | Dose (mg/kg/day, i.p.) | Mean Survival Time (Days) (Mean ± SEM) | % Increase in Lifespan | Tumor Volume (mL) at Day 14 (Mean ± SEM) |
| Saline Control | - | 18.5 ± 1.2 | - | 4.2 ± 0.3 |
| EAC Control | - | 20.1 ± 1.5 | - | - |
| Pyrazole Derivative | 20 | 28.7 ± 2.1 | 42.8 | 2.5 ± 0.2 |
| 5-Fluorouracil (Reference Drug) | 20 | 35.2 ± 2.5 | 75.1 | 1.8 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to EAC control. |
Materials:
-
Swiss albino mice (20-25 g)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Pyrazole derivative formulation
-
Reference anticancer drug (e.g., 5-Fluorouracil)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Maintain EAC cells by serial intraperitoneal (i.p.) transplantation in mice.
-
Aspirate ascitic fluid from a tumor-bearing mouse (7-8 days post-inoculation) and dilute with sterile saline to obtain a concentration of 2 x 10^6 cells/0.1 mL.
-
Inject 0.1 mL of the EAC cell suspension i.p. into each mouse.
-
After 24 hours, randomly divide the mice into groups (n=8 per group): EAC control, pyrazole derivative (at least 2 doses), and reference drug.
-
Administer the pyrazole derivative or reference drug i.p. daily for 9 consecutive days. The EAC control group receives the vehicle.
-
Monitor the animals for survival time and body weight changes.
-
Calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS).
-
In a separate set of animals, the ascitic fluid volume can be measured at the end of the experiment.
Signaling Pathways and Visualization
Understanding the mechanism of action of pyrazole derivatives is crucial. Many exert their effects by modulating specific signaling pathways.
COX-2 Inhibition Pathway (Anti-inflammatory)
Many pyrazole derivatives, such as celecoxib, exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[4][6]
VEGFR-2 Kinase Inhibition Pathway (Anticancer)
Some pyrazole derivatives act as kinase inhibitors, targeting receptors like VEGFR-2, which is crucial for tumor angiogenesis.[8][9]
Experimental Workflow for In Vivo Studies
The following diagram outlines a logical workflow for the in vivo evaluation of a novel pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Selectivity of Pyrazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Pyrazole-containing compounds have emerged as a privileged scaffold in the design of potent kinase inhibitors. However, achieving selectivity for the target kinase over the broader human kinome remains a significant challenge due to the conserved nature of the ATP-binding site.[1] Poor selectivity can lead to off-target effects and toxicity, underscoring the importance of rigorous selectivity assessment in the development of new pyrazole-based kinase inhibitors.
These application notes provide a comprehensive overview and detailed protocols for state-of-the-art methods to assess the selectivity of pyrazole kinase inhibitors. The methodologies covered include biochemical assays, cellular target engagement assays, and chemical proteomics approaches, providing a multi-faceted strategy for characterizing inhibitor selectivity from in vitro to a cellular context.
Data Presentation: Selectivity of Pyrazole-Based Kinase Inhibitors
Summarizing quantitative data in a clear and structured format is crucial for comparing the selectivity profiles of different inhibitors. The following tables provide examples of how to present inhibitory activity (IC50) and binding affinity (Kd) data for pyrazole-based kinase inhibitors against their primary targets and key off-targets.
Table 1: Biochemical Selectivity Profile of Representative Pyrazole Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Selectivity Ratio (Off-Target/Primary Target) | Reference |
| Ruxolitinib | JAK1 | 3.3 | TYK2 | 19 | 5.8 | [2] |
| JAK2 | 2.8 | JAK3 | 428 | 152.9 | [2] | |
| AZD1152-HQPA | Aurora B | 0.3 | Aurora A | 1369 | 4563 | [3] |
| Compound 1 | Akt1 | 61 | PKA | >10000 | >164 | [3] |
| eCF506 | SRC | <1 | ABL | >1000 | >1000 | [2] |
Table 2: Cellular Target Engagement of a Pyrazole-Based Inhibitor (Example Data)
| Kinase Target | Cellular IC50 (nM) (NanoBRET) | Thermal Shift (°C) (CETSA) |
| Primary Target X | 50 | 5.2 |
| Off-Target Y | 850 | 1.5 |
| Off-Target Z | >10000 | No significant shift |
Experimental Protocols
A multi-tiered approach is recommended to build a comprehensive understanding of a pyrazole kinase inhibitor's selectivity. This typically starts with broad biochemical screening, followed by validation of on- and off-targets in a cellular context.
Workflow for Assessing Kinase Inhibitor Selectivity
Caption: Overall workflow for assessing kinase inhibitor selectivity.
Protocol 1: General Kinase Activity Assay (Biochemical)
This protocol outlines a general method for determining the IC50 value of a pyrazole inhibitor against a purified kinase using a radiometric assay, a common and robust method.[2][4]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
[γ-³³P]ATP
-
Test pyrazole inhibitor dilutions
-
96-well microplate
-
Phosphocellulose membrane or filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the pyrazole inhibitor in the kinase buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Purified kinase enzyme
-
Kinase substrate
-
Test inhibitor at various concentrations.
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP is often set at or near the Km for each kinase to ensure accurate IC50 determination.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane or by adding a stop solution (e.g., EDTA).
-
Washing: Wash the membranes extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding.[5][6]
Materials:
-
Cells expressing the target kinase
-
Complete cell culture medium
-
Pyrazole inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay) and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the pyrazole inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Cell Harvesting and Heat Shock:
-
Wash the cells with PBS and harvest them.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes for each condition.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Interplay of Selectivity Assessment Methods
Caption: Logical relationships between selectivity assessment methods.
Protocol 3: Kinobeads Pulldown Assay (Chemical Proteomics)
This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. The selectivity of a soluble inhibitor is then assessed by its ability to compete with the beads for kinase binding.[7][8]
Materials:
-
Kinobeads (e.g., a mixture of different immobilized kinase inhibitors)
-
Cell lysate from cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with higher salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Pyrazole inhibitor stock solution
-
Equipment for mass spectrometry-based proteomics
Procedure:
-
Cell Lysis: Prepare a native cell lysate, ensuring kinases remain in their active conformation.
-
Competitive Binding:
-
Aliquot the cell lysate.
-
Pre-incubate the lysate aliquots with increasing concentrations of the soluble pyrazole inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour at 4°C).
-
-
Kinobeads Pulldown:
-
Add equilibrated kinobeads to each lysate sample and incubate to allow for kinase binding (e.g., 1-2 hours at 4°C).
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using elution buffer.
-
Prepare the samples for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
-
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis:
-
For each identified kinase, generate a dose-response curve by plotting its relative abundance in the pulldown as a function of the pyrazole inhibitor concentration.
-
Determine the IC50 value for the displacement of each kinase from the kinobeads. This provides a profile of the inhibitor's targets and their relative affinities within the proteome.
-
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the functional consequences of inhibition. For example, many pyrazole inhibitors target kinases in critical cancer-related pathways.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
Conclusion
The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. For pyrazole-based inhibitors, a multi-pronged approach combining biochemical, cellular, and proteomic methods is essential to build a complete picture of on- and off-target activities. The protocols and guidelines presented here provide a framework for researchers to rigorously characterize the selectivity of their compounds, ultimately leading to the development of safer and more effective kinase-targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities. The development of novel therapeutic agents often involves molecules containing the pyrazole scaffold. 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is one such compound of interest in drug discovery pipelines. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies, which are critical for evaluating the efficacy and safety of new drug candidates.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (Analyte) reference standard
-
This compound-d3 (Internal Standard, IS)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), >99% purity
-
Control human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) standards.
-
Working IS Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma (final concentration of organic solvent ≤ 5%).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution (100 ng/mL in acetonitrile) to each tube. The addition of IS in the precipitation solvent ensures early normalization for any experimental variability.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Compound |
| This compound | |
| This compound-d3 (IS) |
Data Presentation and Performance Characteristics
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | LLOQ QC (0.5 ng/mL): 8.5% Low QC (1.5 ng/mL): 6.2% Mid QC (50 ng/mL): 4.1% High QC (400 ng/mL): 3.5% |
| Inter-day Precision (%CV) | LLOQ QC (0.5 ng/mL): 9.8% Low QC (1.5 ng/mL): 7.5% Mid QC (50 ng/mL): 5.3% High QC (400 ng/mL): 4.8% |
| Intra-day Accuracy (%Bias) | LLOQ QC (0.5 ng/mL): -4.2% Low QC (1.5 ng/mL): 3.1% Mid QC (50 ng/mL): 1.5% High QC (400 ng/mL): -2.0% |
| Inter-day Accuracy (%Bias) | LLOQ QC (0.5 ng/mL): -6.5% Low QC (1.5 ng/mL): 4.3% Mid QC (50 ng/mL): 2.8% High QC (400 ng/mL): -3.1% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the quantification of this compound.
Diagram 2: Principle of Quantification
Caption: Use of an internal standard for accurate LC-MS/MS quantification.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during pyrazole synthesis. This guide provides practical, question-and-answer-based troubleshooting, detailed experimental protocols, and quantitative data to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, and product degradation. Here are some troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction is stalling, consider increasing the reaction time or temperature.[1]
-
Suboptimal Catalyst: The choice and concentration of an acid or base catalyst can be critical. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often used.[2] Experimenting with different catalysts or adjusting the catalyst loading may improve the yield.
-
Side Reactions: The formation of side products, such as regioisomers or stable intermediates, can significantly reduce the yield of the desired pyrazole.[1] Refer to the detailed troubleshooting guides below for specific side reactions.
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect degradation, consider running the reaction at a lower temperature or using milder workup procedures.[1]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[1] Here are some strategies to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the initial nucleophile, thereby directing the regiochemical outcome.[1]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of regioisomers formed.[1]
Q3: How can I effectively purify my target pyrazole from its regioisomeric byproduct?
A3: Separating regioisomers can be challenging due to their similar physical properties. The most common method for separation is silica gel column chromatography. The choice of eluent is crucial and typically involves a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Gradient elution is often necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent system that selectively crystallizes one isomer can be found.[4]
Troubleshooting Guides
Side Reaction: Formation of Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomeric pyrazoles. The ratio of these isomers is highly dependent on the reaction conditions.
The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Regioisomer A corresponds to the pyrazole with the N-substituted nitrogen adjacent to the R¹ group, while Regioisomer B has the N-substituted nitrogen adjacent to the R² group.
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 1:1 | [3] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [3] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [3] |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 80:20 | [1] |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | >95:5 | [1] |
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [2][5]
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol) and a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Identification of Regioisomers by ¹H NMR and NOESY
The structural assignment of the two regioisomers can be unambiguously determined using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment will show through-space correlations between protons that are in close proximity. For example, a correlation between the N-substituent's protons and the protons of the substituent at the adjacent C5 position of the pyrazole ring will confirm the structure of that regioisomer.
Side Reaction: Formation of Stable Hydroxylpyrazolidine Intermediates
In some cases, the cyclization reaction can stall at the hydroxylpyrazolidine intermediate, which may not readily dehydrate to the final pyrazole product, leading to lower yields of the desired aromatic compound.
Troubleshooting Strategies:
-
Increased Temperature: Heating the reaction mixture for a prolonged period can often promote the dehydration of the hydroxylpyrazolidine intermediate.
-
Dehydrating Agent: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can facilitate the elimination of water and drive the reaction towards the formation of the pyrazole.
-
Acid Catalyst: Increasing the amount of acid catalyst can also promote the dehydration step.
Mandatory Visualization
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
Technical Support Center: Overcoming Solubility Challenges with Pyrazole-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues commonly encountered with pyrazole-based inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole-based inhibitors exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrazole-based inhibitors can be attributed to several physicochemical properties. The often planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Additionally, the presence of hydrophobic substituents, which are often necessary for potent target engagement, further contributes to low water solubility.
Q2: My pyrazole-based inhibitor precipitates out of solution when I dilute my DMSO stock in aqueous buffer for an assay. What can I do?
A2: This is a common issue known as "antisolvent precipitation." When a DMSO stock of a poorly soluble compound is added to an aqueous buffer, the DMSO disperses, and the compound's concentration may exceed its solubility limit in the mixed solvent system, causing it to precipitate.
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤1%).
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of your stock in the aqueous buffer. This can help to avoid localized high concentrations of the inhibitor.
-
Incorporate co-solvents or surfactants: Consider adding a small percentage of a water-miscible co-solvent (e.g., ethanol, PEG 400) or a non-ionic surfactant (e.g., Tween-80) to your assay buffer to increase the inhibitor's solubility.
-
Pre-warm the buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility.
Q3: I am observing poor bioavailability of my pyrazole-based inhibitor in animal studies despite good in vitro potency. Could solubility be the issue?
A3: Yes, poor aqueous solubility is a major contributor to low oral bioavailability.[1] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids. Low solubility can lead to incomplete dissolution and, consequently, poor absorption and variable exposure.[2]
Strategies to Improve Bioavailability:
-
Formulation development: Explore advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation to enhance the dissolution rate and solubility in the gastrointestinal tract.
-
Particle size reduction: Micronization or nanonization of the drug substance can increase the surface area available for dissolution.
Troubleshooting Guide: Compound Precipitation in Cell-Based Assays
Problem: Your pyrazole-based inhibitor shows good activity in biochemical assays but reduced or no activity in cell-based assays, and you suspect precipitation in the culture medium.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for pyrazole inhibitor precipitation.
Data Presentation: Solubility of Pyrazole-Based Inhibitors
The following tables summarize the solubility of several pyrazole-based inhibitors in various solvents. This data can guide solvent selection for stock solutions and formulation development.
Table 1: Solubility of Selected Pyrazole-Based Kinase Inhibitors
| Inhibitor | Solvent | Solubility (mg/mL) | Reference |
| Ruxolitinib | DMSO | ~5 - 28 | [3][4] |
| Ethanol | ~13 - 15 (with warming) | [3][4][5] | |
| Dimethylformamide (DMF) | ~5 | [5] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | [3][5] | |
| Water | Sparingly soluble/Insoluble | [3][4] | |
| Pazopanib | DMSO | ~16.6 | [6] |
| Dimethylformamide (DMF) | ~16.6 | [6] | |
| 1:5 DMF:PBS (pH 7.2) | ~0.17 | [6] | |
| Water (pH 1.1) | 0.65 | [7] | |
| Water (pH 6.5, free base) | 0.00055 | [1] | |
| Water (pH 6.8, HCl salt) | 0.00264 | [1] | |
| Mavacamten | DMSO | 20 - 62.5 | [8][9] |
| Dimethylformamide (DMF) | 33 | [8] | |
| Ethanol | 1 | [8] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [8] |
Table 2: Solubility of Other Pyrazole-Containing Drugs
| Drug | Solvent | Solubility (mg/mL) | Reference |
| Celecoxib | Methanol | Freely Soluble | [10] |
| Ethanol (99.5) | Soluble | [10] | |
| Water | Practically Insoluble | [10] | |
| Aripiprazole | Dimethylformamide (DMF) | 30 | [11] |
| DMSO | 25 | [11] | |
| Ethanol | 1 | [11] | |
| 1:7 DMF:PBS (pH 7.2) | ~0.12 | [11] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of a pyrazole-based inhibitor.
Materials:
-
Pyrazole-based inhibitor
-
Selected solvents (e.g., water, PBS, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the pyrazole-based inhibitor to a vial, ensuring undissolved solid remains.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Prepare a series of standard solutions of the inhibitor at known concentrations in the same solvent.
-
Analyze both the filtered samples and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the inhibitor in the filtered samples.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an amorphous solid dispersion to enhance the solubility of a pyrazole-based inhibitor.
Materials:
-
Pyrazole-based inhibitor
-
Polymer carrier (e.g., PVP, HPMC, Soluplus®)
-
A common solvent in which both the inhibitor and polymer are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the pyrazole-based inhibitor and the polymer carrier in the chosen solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized for your specific compound.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the resulting solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
-
Solubility and Dissolution Testing: Evaluate the apparent solubility and dissolution rate of the ASD compared to the crystalline drug.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where pyrazole-based inhibitors are often employed.
Caption: The JAK/STAT signaling pathway and the site of action for pyrazole-based JAK inhibitors.[12][13][14][15][16]
Caption: The VEGF signaling pathway, a key regulator of angiogenesis, and the target of pyrazole-based VEGFR inhibitors.[17][18][19][20][21]
Caption: The p38 MAPK signaling pathway, involved in cellular stress responses, and a target for pyrazole-based inhibitors.[22][23][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the solubility of Pazopanib hydrochloride?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Mavacamten | MYK-461 | Myosin | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. cusabio.com [cusabio.com]
- 19. frontiersin.org [frontiersin.org]
- 20. VEGF signaling pathway | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Optimizing Kinase Assays for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to optimize in vitro kinase assay conditions for pyrazole-based inhibitors like 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for optimizing a kinase assay for a new inhibitor?
A1: A systematic approach is crucial for developing a robust and reliable kinase assay. The process typically begins with optimizing the core reaction components to ensure the assay is in a linear range, followed by characterization of the inhibitor.
Caption: General workflow for kinase assay optimization.
Q2: How does ATP concentration affect the measured potency (IC50) of my compound?
A2: For ATP-competitive inhibitors, which is a common mechanism for pyrazole-based compounds, the measured IC50 value is directly dependent on the ATP concentration in the assay.[1] Using a high ATP concentration can mask the effect of the inhibitor, leading to an underestimation of its potency.[1] Conversely, a very low ATP concentration might result in a weak signal.[1] It is standard practice to run assays at an ATP concentration equal to the apparent Michaelis constant (Km) of the kinase.[1] This provides a good balance of sensitivity and reflects the inhibitor's binding affinity (Ki).
Q3: What substrate should I use and at what concentration?
A3: The choice of substrate is critical for a successful kinase assay. If the specific physiological substrate is unknown or difficult to work with, generic substrates (like myelin basic protein or casein) or specific synthetic peptides can be used.[2][3] The optimal substrate concentration is often set at or near its Km value.[4] This provides a good balance between assay signal and sensitivity to inhibitors, especially for high-throughput screening (HTS).[4] For detailed kinetic studies, a full substrate titration is necessary.[4]
Q4: My inhibitor is dissolved in DMSO. How can I account for solvent effects?
A4: Dimethyl sulfoxide (DMSO) is the most common solvent for small molecule inhibitors, but it can impact enzyme activity at higher concentrations.[5] It is crucial to determine the maximum DMSO concentration your assay can tolerate without affecting kinase activity, typically by running the assay with a serial dilution of DMSO.[6] For most in vitro assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[7] All wells, including controls, must contain the same final concentration of DMSO to ensure that any observed effects are due to the inhibitor and not the solvent.[8]
Troubleshooting Guide
Q1: I am observing low or no kinase activity in my assay. What are the potential causes?
A1: Several factors can lead to low or absent kinase activity. A systematic check of reagents and conditions is the best approach.
Caption: Troubleshooting logic for low kinase activity.
-
Enzyme Inactivity : Ensure the kinase has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[9]
-
Incorrect Buffer Composition : Verify the pH, salt concentrations (especially MgCl₂), and the presence of necessary components like DTT.[9]
-
Degraded ATP : ATP solutions can degrade over time. Use a fresh stock for your experiments.[9]
-
Substrate Issues : Confirm the integrity, concentration, and solubility of your substrate in the assay buffer.[9]
Q2: I'm seeing a high background signal in my no-enzyme control wells. What could be the cause?
A2: A high background can obscure the true kinase signal.[1] Potential sources include:
-
Contaminated Reagents : One or more of your reagents (buffer, substrate, or even water) might be contaminated with ATP or a kinase.
-
Assay Plate Interference : Some plate types, particularly certain white opaque plates, can exhibit phosphorescence.[9]
-
Detection Reagent Interference : The compound itself might interfere with the detection system (e.g., inhibiting luciferase in a luminescence-based assay).[10] Run a control with your compound and the detection reagent in the absence of the kinase reaction to test for this.[10]
Q3: My pyrazole inhibitor is potent in the biochemical assay but shows poor activity in cell-based assays. Why?
A3: This is a common challenge in drug discovery and can be attributed to several factors:[11]
-
Poor Cell Permeability : The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability : The compound could be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps : The compound might be actively removed from the cell by efflux transporters.
-
High Protein Binding : The compound may bind to proteins in the cell culture medium, reducing the free concentration available to inhibit the target.[11]
Q4: How can I determine if my compound is an ATP-competitive inhibitor?
A4: Since this compound has a pyrazole core, a common scaffold for kinase inhibitors, it likely competes with ATP.[12] To confirm this, you can measure the inhibitor's IC50 at several different ATP concentrations. If the IC50 value increases as the ATP concentration increases, it strongly suggests an ATP-competitive mechanism of action.[13]
Data Presentation
Quantitative data from optimization experiments should be structured for clarity.
Table 1: Example Buffer and Reagent Concentrations
| Component | Typical Concentration Range | Purpose |
| Buffer (HEPES/Tris) | 20 - 50 mM | Maintain optimal pH (typically 7.5) |
| MgCl₂ | 5 - 20 mM | Essential cofactor for kinase activity |
| DTT | 0.5 - 2 mM | Reducing agent to maintain enzyme stability |
| Detergent (e.g., Brij-35) | 0.005% - 0.01% | Prevents aggregation of enzyme/substrate |
| ATP | Km value (often 10 - 100 µM) | Phosphate donor |
| Substrate | Km value | Phosphorylated by the kinase |
| DMSO | < 0.5% | Solvent for the inhibitor |
Table 2: Example IC50 Data for a Pyrazole-Based Inhibitor
| Kinase Target | ATP Conc. (µM) | Substrate Conc. (µM) | IC50 (nM) |
| Kinase A | 10 | 25 | 85 |
| Kinase A | 100 | 25 | 450 |
| Kinase B | 20 | 50 | >10,000 |
| Kinase C | 50 | 100 | 1,200 |
Experimental Protocols
Protocol 1: Determination of Apparent ATP Km
This protocol is essential for establishing the optimal ATP concentration for inhibitor screening.[1]
-
Reagent Preparation : Prepare a 2X kinase/substrate mix in kinase assay buffer. Prepare a series of 2X ATP dilutions ranging from a high concentration (e.g., 500 µM) down to zero.
-
Assay Setup : In a 384-well plate, add 5 µL of each 2X ATP dilution to respective wells.
-
Initiate Reaction : Add 5 µL of the 2X kinase/substrate mix to all wells to start the reaction. The final volume will be 10 µL.
-
Incubation : Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.[10]
-
Stop and Detect : Stop the reaction and add detection reagents according to the assay kit manufacturer's instructions (e.g., ADP-Glo™, Kinase-Glo®).[12]
-
Data Analysis : Plot the reaction velocity (signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4]
Protocol 2: General Kinase Inhibition Assay
This protocol measures the potency (IC50) of this compound.
-
Compound Preparation : Prepare a serial dilution of your pyrazole inhibitor in 100% DMSO. Then, create an intermediate dilution in kinase buffer to ensure the final DMSO concentration is constant and within the tolerated range (e.g., <0.5%).
-
Assay Setup : To the appropriate wells of a 384-well plate, add:
-
Test compound dilutions.
-
Positive control (a known inhibitor).
-
Negative/Vehicle control (buffer with the same final DMSO concentration).[10]
-
-
Add Kinase : Add the kinase enzyme solution (at its optimal concentration) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.[12]
-
Initiate Reaction : Start the kinase reaction by adding a mixture of ATP and substrate (at their optimal Km concentrations).[12]
-
Incubation : Incubate for the optimal reaction time at a controlled temperature (e.g., 30-60 minutes at 30°C).[12]
-
Detection : Stop the reaction and measure the signal using an appropriate detection reagent and plate reader.[12]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of the Knorr pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often a primary objective.
Q2: What are the main factors that influence regioselectivity in the Knorr synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is governed by several key factors:[1][3]
-
Steric Effects: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can physically block the nucleophilic attack, directing the reaction towards the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups reduce its electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway.[1][3] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, decreasing its nucleophilicity and favoring the reaction to proceed via the other nitrogen atom.[1][4]
-
Solvent: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols, for instance, have been shown to dramatically improve the preference for one regioisomer over another.[1][5][6]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
A3: To improve regioselectivity, consider the following troubleshooting steps:
-
Solvent Optimization: Switching to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring the formation of the 5-arylpyrazole isomer.[5][6]
-
pH Adjustment: Carefully control the pH of the reaction. An acidic catalyst, like glacial acetic acid, is typically used.[7][8] The reaction rate and mechanism can be pH-dependent, and adjusting the acidity can favor one reaction pathway over another.[3][4]
-
Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Reactant Ratio: The stoichiometry of the reactants can influence the reaction kinetics and potentially the regioisomeric ratio.[3]
Q4: I have already produced a mixture of regioisomers. What is the best way to separate them?
A4: If a mixture of regioisomers has already been formed, separation is necessary.
-
Thin Layer Chromatography (TLC): First, perform a thorough screening of various solvent systems using TLC to find an eluent that provides the maximum possible separation between the two isomer spots.[1]
-
Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the isomers on a preparative scale.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Knorr pyrazole synthesis.
| Problem | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of Isomers) | The two carbonyl groups of the unsymmetrical 1,3-dicarbonyl have similar reactivity under the chosen conditions.[5] | 1. Change Solvent: Use fluorinated alcohols like TFE or HFIP to enhance selectivity.[6]2. Adjust pH: Modify the amount or type of acid catalyst used to influence the reaction pathway.[3]3. Modify Substrates: If possible, introduce bulkier or more electronically distinct groups to differentiate the carbonyls. |
| Low or No Yield | 1. Poor Starting Material Quality: Impurities in the 1,3-dicarbonyl or hydrazine can lead to side reactions.[5]2. Formation of Stable Intermediates: A stable hydroxylpyrazolidine intermediate may form that does not readily dehydrate to the final pyrazole.[3][5]3. Incorrect Reaction Conditions: Temperature may be too low or reaction time too short. | 1. Purify Starting Materials: Ensure the purity of reactants before starting the synthesis.2. Promote Dehydration: Increase the reaction temperature or add a dehydrating agent.3. Optimize Conditions: Monitor the reaction by TLC and adjust heating time and temperature accordingly.[7][9] |
| Difficulty Separating Isomers | The regioisomers have very similar physical properties (e.g., polarity). | 1. Screen TLC Solvents: Systematically test a wide range of solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal mobile phase for separation.[1]2. Use a High-Performance Column: Employ a higher-resolution silica gel for column chromatography.3. Derivatization: If separation is impossible, consider derivatizing the mixture to alter the physical properties of the isomers, enabling separation. |
Data Summary
The following tables provide quantitative data on how reaction conditions can influence regioselectivity.
Table 1: Effect of Solvent on Regioisomeric Ratio
This table illustrates the dramatic effect of fluorinated alcohol solvents on the regioselectivity of the reaction between a nonsymmetrical 1,3-diketone and a substituted hydrazine.
| Entry | R¹ Substituent | Hydrazine | Solvent | Regioisomeric Ratio (A:B)¹ | Reference |
| 1 | 4-Cl-Ph | Methylhydrazine | Ethanol | 80:20 | [6] |
| 2 | 4-Cl-Ph | Methylhydrazine | TFE | >99:1 | [6] |
| 3 | 4-Cl-Ph | Phenylhydrazine | Ethanol | 82:18 | [6] |
| 4 | 4-Cl-Ph | Phenylhydrazine | TFE | >99:1 | [6] |
| 5 | Methyl | Phenylhydrazine | Ethanol | 85:15 | [6] |
| 6 | Methyl | Phenylhydrazine | HFIP | 98:2 | [6] |
¹Regioisomer A corresponds to the 5-aryl/alkyl pyrazole. Data is illustrative and highly dependent on specific substrates.
Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Synthesis Using Fluorinated Alcohol
This protocol is adapted for achieving high regioselectivity in the synthesis of 1,5-disubstituted pyrazoles.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone in TFE (approx. 0.2 M concentration).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel to afford the pure, desired regioisomer.[1]
-
Protocol 2: Classical Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details a solvent-free synthesis of a common pyrazolone.[10]
-
Materials:
-
Ethyl acetoacetate (12.5 mmol, 1.0 eq)
-
Phenylhydrazine (12.5 mmol, 1.0 eq)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, carefully and slowly add the phenylhydrazine to the ethyl acetoacetate. Note: This addition is exothermic.[8][10]
-
Assemble a reflux condenser and heat the mixture for 1 hour at 135–145 °C.[10]
-
After heating, a heavy syrup will form. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[10]
-
Add a small amount of diethyl ether (approx. 2 mL) and stir the mixture vigorously to induce crystallization of the crude product.[8][10]
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Recrystallize the product from a minimal amount of hot ethanol to obtain the pure pyrazolone.[10]
-
Visualizations
Diagram 1: Knorr Pyrazole Synthesis and Regioselectivity
Caption: Reaction pathways leading to two regioisomers in the Knorr synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
Diagram 3: Key Factors Influencing Regioselectivity
Caption: Core factors that determine the outcome of regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Dichlorobenzyl Pyrazole Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of dichlorobenzyl pyrazole amines. It is designed for researchers, scientists, and drug development professionals to offer practical guidance on overcoming common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of dichlorobenzyl pyrazole amines?
A1: The synthesis of dichlorobenzyl pyrazole amines can lead to several types of impurities. Being aware of these potential byproducts is the first step in designing an effective purification strategy. Common impurities include:
-
Regioisomers: When using unsymmetrical precursors, the formation of regioisomers is a frequent challenge. These isomers can be difficult to separate due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding dichlorobenzyl halide or the pyrazole amine precursor.
-
Side-Reaction Products: The synthesis may generate various side products. For instance, the reaction of a hydrazine with a β-dicarbonyl compound can sometimes yield isomeric pyrazoles.
-
Solvent Adducts: The final product may form adducts with the solvents used during the reaction or purification.
Q2: My dichlorobenzyl pyrazole amine is proving difficult to crystallize. What recrystallization strategies can I employ?
A2: Recrystallization is a powerful technique for purifying solid compounds. If your dichlorobenzyl pyrazole amine is challenging to crystallize, consider the following approaches:
-
Single Solvent Recrystallization: The ideal solvent will dissolve the compound when hot but not at room temperature. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.
-
Mixed-Solvent Recrystallization: This is a versatile technique when a single suitable solvent cannot be identified. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Common mixed-solvent systems for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.
-
Salt Formation: For basic dichlorobenzyl pyrazole amines, conversion to an acid addition salt can significantly alter solubility characteristics, often making crystallization more favorable. You can attempt crystallization from solvents like acetone, ethanol, or isopropanol after forming the salt.[1]
Q3: I am observing significant product loss and peak tailing during silica gel column chromatography. What is causing this and how can I prevent it?
A3: The basic nature of the amine functionality in your dichlorobenzyl pyrazole amine can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor separation, tailing peaks, and in some cases, irreversible adsorption of your product to the column, leading to low recovery.
To mitigate these issues, consider the following:
-
Use of an Amine Modifier: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and recovery.
-
Amine-Functionalized Silica: For particularly basic compounds, using a column packed with amine-functionalized silica can provide a more inert stationary phase, leading to significantly better purification results with standard normal-phase solvents like hexane and ethyl acetate.
-
Reversed-Phase Chromatography: If normal-phase chromatography proves challenging, reversed-phase chromatography can be a viable alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile/water or methanol/water). Adjusting the pH of the mobile phase can be crucial for achieving good separation of ionizable compounds like amines. For basic amines, using a mobile phase with a slightly alkaline pH can improve retention and separation.
Q4: Is the dichlorobenzyl group stable under typical purification conditions?
A4: The dichlorobenzyl group is generally stable under many purification conditions. However, it's important to be aware of potential degradation pathways:
-
Strongly Acidic or Basic Conditions: While generally robust, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the benzyl group. It is advisable to use milder conditions whenever possible.
-
Oxidative Cleavage: Certain strong oxidizing agents can cleave benzyl ethers. While less common in standard purification protocols, it's a consideration if your purification strategy involves oxidative steps.
-
Hydrogenolysis: The benzyl group can be cleaved by catalytic hydrogenolysis (e.g., using Pd/C and H₂). This is a common deprotection strategy, so these conditions should be avoided if you wish to retain the dichlorobenzyl group.
Troubleshooting Guides
Issue 1: Oily Product After Purification
Symptom: The final product is a persistent oil and does not solidify, even after complete removal of the solvent.
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
| Presence of Impurities | Analyze the oil by TLC or LC-MS to check for purity. If multiple components are present, further purification by column chromatography may be necessary. |
| Compound is a Low-Melting Solid or an Oil at Room Temperature | If the compound is pure, it may naturally be an oil. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Cooling the sample to a low temperature may also promote solidification. |
Issue 2: Low Yield After Recrystallization
Symptom: A significant loss of material is observed after performing a recrystallization.
| Possible Cause | Troubleshooting Step |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Incomplete Crystallization | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation. |
| Crystals are Soluble in the Wash Solvent | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Premature Crystallization During Hot Filtration | If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask, and add a slight excess of solvent to prevent the product from crystallizing on the filter paper. |
Issue 3: Poor Separation in Column Chromatography
Symptom: The desired compound co-elutes with impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities (aim for a ΔRf of at least 0.2). |
| Column Overloading | Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. |
| Incorrect Stationary Phase | If separation on silica gel is poor, consider using a different stationary phase such as alumina or a reversed-phase C18 silica. |
| Compound Streaking/Tailing | For basic compounds, add a small amount of triethylamine to the mobile phase or use an amine-functionalized silica column. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent | Polarity | Typical Use |
| Ethanol | Polar Protic | Good for many polar pyrazole derivatives.[2] |
| Methanol | Polar Protic | Similar to ethanol, effective for polar compounds.[2] |
| Isopropanol | Polar Protic | Another alcoholic solvent option.[2] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a range of polarities.[2] |
| Toluene | Nonpolar | Can be effective for less polar derivatives. |
| Hexane/Ethyl Acetate | Mixed | A common mixed-solvent system for adjusting polarity.[2] |
| Ethanol/Water | Mixed | A good choice for inducing crystallization of polar compounds.[2] |
| Acetone | Polar Aprotic | Can be used for dissolving and subsequent crystallization by adding an anti-solvent.[1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to the crude dichlorobenzyl pyrazole amine to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography with Amine-Modified Mobile Phase
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides a good Rf value (around 0.2-0.4) for the target compound and good separation from impurities.
-
Mobile Phase Preparation: Prepare the chosen mobile phase and add triethylamine to a final concentration of 0.1-1% (v/v).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of dichlorobenzyl pyrazole amines by recrystallization.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Minimizing Off-Target Effects of Pyrazole Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of pyrazole kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the off-target effects observed with pyrazole kinase inhibitors?
A1: The primary challenge in achieving high selectivity with kinase inhibitors, including those with a pyrazole scaffold, is the significant structural similarity within the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1] Many inhibitors are designed to target this ATP pocket, making it difficult to inhibit a single kinase without affecting others. This can lead to unintended interactions, known as off-target effects, and potential toxicity.[1][2]
Q2: What makes the pyrazole scaffold a common choice for kinase inhibitors?
A2: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several key reasons.[1][3] It is synthetically accessible and possesses favorable drug-like properties.[1] The pyrazole structure can form critical hydrogen bonds with the hinge region of the kinase, a crucial interaction for inhibitor binding.[1] Its versatile nature allows for various chemical substitutions that can be customized to improve binding affinity and selectivity for the target kinase.[1][4]
Q3: What are the general strategies to enhance the selectivity of pyrazole-based kinase inhibitors?
A3: Several strategies are employed to improve the selectivity of these inhibitors:
-
Structural Modifications: Introducing specific functional groups to the pyrazole scaffold can exploit unique features of the target kinase's binding pocket that are not present in other kinases.[1] For instance, adding a methyl group can create steric hindrance that prevents binding to off-target kinases.[1]
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how chemical structure relates to biological activity can guide the design of more selective compounds.[5][6][7][8]
-
Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites—sites other than the highly conserved ATP-binding pocket—can achieve greater selectivity.[1]
-
Kinetic Selectivity Profiling: Analyzing the binding kinetics (association and dissociation rates) of an inhibitor with its target and off-targets can reveal kinetic selectivity, even if the binding affinities are similar.[9]
Troubleshooting Guides
Problem 1: My pyrazole inhibitor demonstrates significant off-target activity in a kinase panel screen.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Specific Interactions | Your inhibitor might be forming only general hydrophobic and hydrogen-bonding interactions within the highly conserved ATP-binding site.[1] Consider redesigning the compound to include functional groups that can interact with unique residues or regions of the target kinase's active site. |
| High Compound Concentration | Screening at a high concentration can reveal low-affinity, and potentially irrelevant, off-target interactions.[1] Perform dose-response curves to determine the IC50 values for both the primary target and off-targets to better assess selectivity. |
| Promiscuous Scaffold | The core chemical structure of your inhibitor may be inherently non-selective.[1] It may be necessary to explore different chemical scaffolds that still target the desired kinase but have a different off-target profile. |
Problem 2: My pyrazole inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Poor Cell Permeability | The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[1] Assess the physicochemical properties of the inhibitor, such as lipophilicity and molecular weight, and consider modifications to improve cell permeability. |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target kinase.[1] Determine the extent of plasma protein binding and, if high, consider this when determining effective concentrations in cellular assays. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form.[1] Conduct metabolic stability assays to assess the compound's half-life in the presence of liver microsomes or hepatocytes. |
| Efflux by Transporters | The compound may be actively transported out of the cell by efflux pumps.[1] Use cell lines with known expression levels of common efflux transporters or co-incubate with known efflux pump inhibitors to test this possibility. |
Problem 3: I am observing unexpected cellular phenotypes that are not typically associated with the inhibition of the primary target kinase.
| Possible Cause | Troubleshooting Suggestion |
| Off-Target Kinase Inhibition | The observed phenotype could be due to the inhibition of one or more off-target kinases.[2] Perform a kinome-wide selectivity screen to identify other potential targets.[2] Also, test inhibitors with different chemical scaffolds that target the same primary kinase to see if the phenotype persists.[2] |
| Activation of Compensatory Signaling Pathways | Inhibition of the primary target may lead to the activation of alternative signaling pathways that produce the unexpected phenotype.[2] Use techniques like Western blotting or phosphoproteomics to investigate the activation state of key proteins in related signaling pathways.[2] |
| Cell Line-Specific Effects | The unexpected effects may be specific to the cellular context of the cell line being used.[2] Test the inhibitor in multiple cell lines to determine if the effects are consistent.[2] |
Data Presentation: Inhibitory Activity of Selected Pyrazole-Based Compounds
The following table summarizes the in vitro inhibitory activity (IC50 values) of several pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing compounds for further development.[10]
| Compound | Target Kinase | Kinase IC50 (nM) | Target Cell Line | Cell Line IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [11] |
| Compound 2 | Akt1 | 1.3 | HCT116 (colon) | 0.95 | [11] |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - | [12] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [11] |
| Compound 10 | Bcr-Abl | 14.2 | K562 (leukemia) | 0.27 | [11][12] |
| SR-3576 | JNK3 | 7 | - | ~1 | [5] |
| SR-3737 | JNK3 | 12 | - | - | [5] |
| SR-3737 | p38 | 3 | - | - | [5] |
Experimental Protocols
Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (pyrazole inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the pyrazole-based test compounds.
-
In a 384-well plate, add the test compound, a positive control inhibitor, and a vehicle control (e.g., DMSO).
-
Add the kinase enzyme solution to all wells and mix.
-
Incubate the plate to allow for the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be close to the Km value for the specific kinase.[10]
-
Incubate the reaction for a predetermined time at a controlled temperature.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[10]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.[10]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Pyrazole-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.
-
Remove the old medium and add the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[10]
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][13]
Western Blot for Phospho-Protein Analysis
This protocol is used to detect changes in the phosphorylation state of a kinase's downstream substrates, providing direct evidence of target engagement and inhibition within the cell.[13]
Materials:
-
Cell line expressing the target kinase and substrate
-
Pyrazole-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with the pyrazole inhibitor at various concentrations and time points.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[10]
Visualizations
Caption: A representative signaling pathway (MAPK) indicating a potential point of inhibition by a pyrazole kinase inhibitor.
Caption: A typical experimental workflow for the preliminary screening and characterization of pyrazole kinase inhibitors.
Caption: A logical workflow for troubleshooting common issues encountered with pyrazole kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the cell permeability of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include metabolic instability, high protein binding in the cell culture medium, or active removal from the cell by efflux transporters.[1][2]
Q2: What are the key physicochemical properties of my pyrazole compound that I should evaluate to predict its cell permeability?
A2: Several key physicochemical properties are critical determinants of a compound's ability to passively diffuse across a cell membrane. These include:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer, excessively high lipophilicity can cause the compound to become trapped within the membrane.[3]
-
Polar Surface Area (TPSA): A high TPSA, often due to an increased number of hydrogen bond donors and acceptors, can impede a compound's passage through the hydrophobic core of the cell membrane.[3][4]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates across the cell membrane.[3]
-
Solubility: Poor aqueous solubility can lead to a low effective concentration of the compound at the cell surface, which can be misinterpreted as low permeability.[5]
Q3: My pyrazole compound has acceptable PAMPA permeability but low Caco-2 permeability. What could be the reason?
A3: This scenario strongly suggests the involvement of active transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion.[3][6] In contrast, Caco-2 cells express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[3][7] If your compound is a substrate for an efflux pump, it will be actively transported out of the Caco-2 cells, resulting in low apparent permeability.[2][3]
Q4: What initial strategies can I employ to improve the cell permeability of my pyrazole compound?
A4: Initial strategies should focus on modifying the physicochemical properties of the compound. Consider the following approaches:
-
Reduce Lipophilicity: If the LogP is very high, consider introducing more polar functional groups to decrease lipophilicity.[1]
-
Decrease Polar Surface Area: Strategically mask polar functional groups, for example, by converting a carboxylic acid to an ester (prodrug approach), to reduce the TPSA.[4]
-
Modify Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors and acceptors.
-
Salt Formation: If your compound has ionizable groups, forming a salt can improve its solubility and dissolution rate.[2]
Troubleshooting Guides
Guide 1: Troubleshooting Low Permeability in PAMPA
This guide addresses issues encountered when a pyrazole compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), which is indicative of poor passive diffusion.
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low Apparent Permeability (Papp) | Unfavorable Physicochemical Properties: High molecular weight, high polar surface area (TPSA), or suboptimal lipophilicity (either too high or too low).[3] | - Chemical Modification: Synthesize analogs with lower MW, reduced TPSA, or an optimized LogP/LogD value. - Prodrug Approach: Mask polar functional groups to transiently increase lipophilicity. |
| Poor Aqueous Solubility: Compound precipitates in the donor well, reducing the concentration available for diffusion.[5] | - Solubility Measurement: Determine the thermodynamic solubility of the compound in the assay buffer. - Reduce Concentration: Lower the test concentration of the compound. - Use Co-solvents: Include a small percentage of a biocompatible solvent like DMSO, but be mindful of its potential effects on the artificial membrane. | |
| Low Compound Recovery | Non-specific Binding: The compound may adsorb to the plastic of the assay plates.[5] | - Include Surfactants: Add a small amount of a non-ionic surfactant to the acceptor buffer. - Plate Material: Use low-binding plates if available. |
| Compound Instability: The compound may degrade in the assay buffer over the incubation period. | - Stability Check: Analyze the concentration of the compound in the donor well at the beginning and end of the assay to assess stability. |
Guide 2: Troubleshooting Discrepancies Between PAMPA and Caco-2 Assays
This guide helps to diagnose and address situations where permeability results from PAMPA and Caco-2 assays are inconsistent.
| Problem | Possible Cause | Troubleshooting Suggestion |
| High PAMPA Permeability, Low Caco-2 Permeability | Active Efflux: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.[3][7] | - Conduct Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[7] - Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability would confirm P-gp mediated efflux.[7] |
| Low PAMPA Permeability, Higher than expected Caco-2 Permeability | Active Uptake: The compound may be a substrate for uptake transporters present on the apical surface of Caco-2 cells. | - Investigate Known Transporters: Review literature for known uptake transporters of similar chemical scaffolds. - Use Transporter-Specific Inhibitors: If a specific uptake transporter is suspected, perform the Caco-2 assay with a relevant inhibitor. |
| Inconsistent Caco-2 Results | Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions. | - Measure TEER: Routinely measure the Transepithelial Electrical Resistance (TEER) of the monolayers before each experiment. Only use wells with TEER values within the acceptable range for your laboratory.[3][8] - Lucifer Yellow Co-dosing: Include a low permeability marker like Lucifer Yellow in the donor well. High transport of this marker indicates a leaky monolayer.[8] |
| Cellular Metabolism: The compound may be metabolized by enzymes within the Caco-2 cells, leading to an underestimation of its permeability.[5] | - Analyze for Metabolites: Use LC-MS/MS to look for potential metabolites in both the donor and acceptor compartments. |
Data Presentation
Table 1: Influence of Physicochemical Properties on Pyrazole Compound Permeability
| Compound Class | Lipophilicity (clogP) | Polar Surface Area (TPSA) (Ų) | Molecular Weight ( g/mol ) | Permeability Category | Reference |
| Pyrazole Derivative A | 2.5 | 65 | 350 | Moderate | Fictional Example |
| Pyrazole Derivative B | 4.8 | 95 | 480 | Low | Fictional Example |
| Pyrazole Derivative C | 1.5 | 50 | 320 | High | Fictional Example |
| Pyrazole Sulfonamide | >3 | >75 | >400 | Low (CNS) | [4] |
| Pyrazolo-pyrimidine | Varies | Varies | Varies | Not directly correlated with lipophilicity | [9] |
Note: This table is illustrative. Actual values are highly dependent on the specific pyrazole scaffold and its substitutions. Researchers should determine these values for their own compounds.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a pyrazole compound.
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
Plate reader (UV-Vis or fluorescence) or LC-MS/MS
Procedure:
-
Prepare Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 50-500 µM). The final DMSO concentration should be low (e.g., <1%).
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assay Assembly: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 5-18 hours).[10]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - ([C]A / [C]eq)) Where VD is the donor volume, VA is the acceptor volume, A is the membrane surface area, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the theoretical equilibrium concentration.[3]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability and potential for active transport of a pyrazole compound across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compound dosing solution
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and monolayer formation.[8]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[11]
-
Equilibration: Wash the monolayers with pre-warmed (37°C) transport buffer and equilibrate for 10-30 minutes.[11]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add the test compound dosing solution to the apical (donor) chamber (e.g., 320 µL).[11]
-
Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1200 µL).[11]
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[8]
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both A-to-B and B-to-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Workflow for troubleshooting low cellular activity of pyrazole compounds.
Caption: Logical relationship between permeability assays for pyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. studylib.net [studylib.net]
- 9. Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
resolving inconsistent results in pyrazole inhibitor screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for the same pyrazole inhibitor inconsistent between experiments?
Inconsistent IC50 values are a common issue and can stem from several factors related to assay conditions and reagents.[1]
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds for too long, leading to high substrate conversion (typically over 20%), it can cause an underestimation of inhibitor potency and shifts in IC50 values. It is crucial to maintain initial velocity conditions.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature control during the assay can introduce significant variability.[2]
-
ATP Concentration: For ATP-dependent enzymes like kinases, the IC50 value is interdependent with the ATP concentration, especially for competitive inhibitors.[1][3] Using ATP concentrations significantly above the Km of the kinase can mask the effect of ATP-competitive inhibitors, making them appear less potent.[3]
-
-
Reagent Handling:
-
DMSO Concentration: The final concentration of DMSO, the solvent for many inhibitors, must be kept consistent across all wells and plates as it can impact kinase activity.
-
Pipetting and Dispensing: Small errors in dispensing enzymes, substrates, ATP, or inhibitors can lead to large variations in results, particularly in low-volume assays.
-
Order of Reagent Addition: The sequence of adding reagents can influence outcomes. It is important to maintain a consistent order of addition for all experiments.
-
-
Data Analysis:
-
Inconsistent Data Processing: Using different methods for background subtraction, normalization, and curve fitting will lead to different IC50 values. It is essential to standardize the data analysis workflow.
-
Q2: I'm observing a high degree of variability between replicate wells on the same plate. What should I check?
High intra-plate variability often points to technical errors during the assay setup.
-
Pipetting Technique: Ensure proper pipetting to avoid bubbles and ensure accurate volume dispensing. Use calibrated pipettes.
-
Mixing: Inadequate mixing of reagents within the wells can lead to localized concentration differences and inconsistent reactions. Ensure thorough but gentle mixing after each reagent is added.
-
Edge Effects: Evaporation from the outer wells of a plate can concentrate reagents and alter reaction kinetics. To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer or medium.[4]
Q3: My pyrazole inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What could be the reason?
This discrepancy is a critical challenge in drug discovery, often highlighting the difference between an idealized in vitro environment and a complex cellular context.[5]
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[6]
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, which reduces its free concentration available to engage the target.[6]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[6]
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters like P-glycoprotein.[6]
Q4: My screening results show a high background signal. How can I troubleshoot this?
A high background signal can mask the true inhibitory effect of your compounds. Identifying the source is key.
-
Compound Interference: The pyrazole compound itself might be interfering with the detection system. For instance, some compounds can inhibit luciferase in luminescence-based assays or have inherent fluorescent properties.[3]
-
Compound Aggregation: At higher concentrations, small molecules can self-associate to form colloidal aggregates.[3] These aggregates can non-specifically sequester proteins, leading to a loss of activity that appears as inhibition (a false positive).[3] This effect can often be reversed by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[3]
-
Reagent Issues: High ATP concentrations in kinase assays that measure ATP depletion can lead to a high background.[3] Similarly, low enzyme concentrations may not generate a signal significantly above background.[3]
Q5: How can I determine if my pyrazole compound is directly interfering with the assay detection system?
To isolate the effect of the compound on the detection reagents, you should run a "no enzyme" control.[3]
-
No Enzyme Control: This control contains all assay components, including the serially diluted inhibitor, but the enzyme is replaced with a buffer.[3] If the signal changes in a dose-dependent manner with your compound, it points directly to interference with the detection system.[3] For example, in a luminescence-based kinase assay, a decrease in signal in the absence of the kinase would suggest the compound is inhibiting the luciferase reporter enzyme.[3]
Q6: My synthesized pyrazole inhibitor shows significant off-target activity. What are the strategies to improve selectivity?
Off-target activity is a major concern as it can lead to toxicity.[6] Several medicinal chemistry strategies can be employed to enhance selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazole scaffold to identify substitutions that enhance interactions with the target kinase while reducing binding to off-targets.
-
Structure-Based Design: Utilize X-ray crystallography or computational modeling to understand how the inhibitor binds to its target and off-targets. This allows for rational design modifications to exploit differences in the binding pockets.
-
Macrocyclization: Restricting the conformational flexibility of the inhibitor by cyclizing it can lock it into a structure more specific to the target's active site, increasing both potency and selectivity.[6]
-
Targeting Allosteric Sites: Developing inhibitors that bind to sites other than the highly conserved ATP-binding pocket can achieve very high selectivity.[6]
Data Presentation
Table 1: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors
This table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazole-based compounds against different kinases, providing a reference for their potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |
| Compound 3 | ALK | 2.9 | - | 27 |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 |
| BIRB 796 | p38α MAPK | 0.1 (Kd) | - | - |
| SB203580 | p38α/β MAPK | 50-100 | - | - |
| Compound 3i | VEGFR-2 | 8.93 | PC-3 (prostate) | 1.24 |
Data compiled from multiple sources.[2][7][8] Note: Ki and Kd are measures of binding affinity, while IC50 measures inhibitory potency. Lower values indicate higher potency.
Table 2: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines
This table presents the cytotoxic activity (IC50 values) of pyrazole compounds, which is a critical first step in evaluating their potential as anticancer agents.[9]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies |
| Pyrazole-Indole Hybrid 7a | HepG2 (liver) | 6.1 ± 1.9 |
| Pyrazole-Indole Hybrid 7b | HepG2 (liver) | 7.9 ± 1.9 |
| Compound P25 | A431 (skin) | 3.7 |
| Compound P25 | SKMEL-28 (skin) | 7.6 |
Data compiled from multiple sources.[9][10][11]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a pyrazole inhibitor against a purified kinase using a luminescence-based ATP detection assay.[7]
-
Reagent Preparation:
-
Prepare a 4X solution of your pyrazole inhibitor by performing serial dilutions in buffer with a consistent, low percentage of DMSO (e.g., <1%).
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 4X substrate/ATP solution. The final ATP concentration should ideally be close to the Km value for the specific kinase.[2]
-
Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (0% activity). For negative controls, add 10 µL of kinase buffer without the enzyme.
-
Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[2]
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][12]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[2]
-
Incubate the plate for a specified period (e.g., 48-72 hours).[2][12]
-
-
MTT Addition and Formazan Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[4][12]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][4] Gently shake the plate to ensure complete dissolution.[2]
-
-
Data Acquisition and Analysis:
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 results.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in Solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the stability of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The pyrazole and amine functional groups can be susceptible to degradation under certain conditions.[3][4]
Q2: What are the recommended storage conditions for a stock solution of this compound?
Q3: How can I determine the shelf-life of my solution?
A3: The shelf-life can be determined through a long-term stability study under intended storage conditions.[1][5] The concentration of the compound is monitored at specific time intervals (e.g., 0, 3, 6, 12, and 24 months) using a stability-indicating analytical method, such as HPLC.[1] Accelerated stability studies at higher temperatures can be used to predict the shelf-life in a shorter timeframe.[1][6]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study exposes the compound to harsh conditions (e.g., strong acids, bases, high heat, UV light, and oxidizing agents) to intentionally degrade it.[7][8] This is crucial for several reasons: it helps to identify potential degradation products, elucidates degradation pathways, and is essential for developing and validating a stability-indicating analytical method that can separate the intact drug from its degradants.[8]
Q5: Which analytical techniques are most suitable for stability testing of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying small molecules and their degradation products.[9][10] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11]
Troubleshooting Guide
Q: I am observing a rapid loss of the parent compound in my solution, even under recommended storage conditions. What could be the cause?
A:
-
pH of the medium: The compound may be unstable at the pH of your solution. The amine group can be susceptible to reactions, and the pyrazole ring may be sensitive to strong acidic or basic conditions. It is advisable to evaluate the stability across a pH range.
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace amounts of acids or bases, can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For sensitive compounds, degassing the solvent by sparging with an inert gas like nitrogen or argon can be beneficial.
-
Container Interaction: The compound might be adsorbing to the surface of your storage container. Using silanized glass vials or polypropylene tubes can mitigate this issue.
Q: My HPLC chromatogram shows several new, smaller peaks appearing over time. How do I identify them?
A: These new peaks are likely degradation products. To identify them:
-
LC-MS/MS Analysis: This is the most powerful technique for identifying unknown compounds. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide the molecular weight and structural information of the degradants.
-
Forced Degradation Study: By analyzing the samples from a forced degradation study, you can correlate the peaks formed under specific stress conditions (e.g., a peak that only appears under acidic stress is likely a product of acid hydrolysis).[7] This helps in proposing degradation pathways.
Q: I am having trouble developing a stability-indicating HPLC method. The degradation product peaks are co-eluting with the parent peak.
A:
-
Method Optimization: You will need to systematically optimize your HPLC method. Key parameters to adjust include:
-
Mobile Phase Composition: Vary the ratio of your organic and aqueous phases.
-
pH of the Aqueous Phase: Adjusting the pH can alter the ionization state of your compound and its degradants, significantly impacting their retention times.
-
Column Chemistry: Try a different stationary phase. If you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded column.
-
Gradient Profile: If using a gradient, adjust the slope and duration to improve separation.
-
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or a mass spectrometer to assess the purity of your parent peak at different time points of the stability study. This can confirm if a degradant is co-eluting.
Quantitative Data Summary
The following tables contain representative, hypothetical data for illustrative purposes.
Table 1: Solution Stability of this compound (10 µg/mL) under Different pH and Temperature Conditions
| pH | Temperature | Initial Assay (%) | Assay after 24 hours (%) | Assay after 7 days (%) |
| 3.0 | 25°C | 100.0 | 92.5 | 78.1 |
| 5.0 | 25°C | 100.0 | 98.7 | 95.3 |
| 7.0 | 25°C | 100.0 | 99.1 | 97.8 |
| 9.0 | 25°C | 100.0 | 96.2 | 88.4 |
| 7.0 | 4°C | 100.0 | 99.8 | 99.5 |
| 7.0 | 40°C | 100.0 | 91.3 | 75.6 |
Table 2: Photostability of this compound (10 µg/mL) in Solution
| Condition | Exposure Duration (hours) | Assay (%) | Appearance |
| Control (Dark) | 24 | 99.7 | Colorless |
| ICH Option 2 (UV-A & Visible Light) | 24 | 85.2 | Slight yellow tint |
Table 3: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Parent Compound Degraded (%) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours at 60°C | ~15% | 1 |
| 0.1 M NaOH | 24 hours at 60°C | ~25% | 2 |
| 3% H₂O₂ | 24 hours at RT | ~18% | 1 |
| Heat | 48 hours at 80°C | ~10% | 1 |
| Photolytic | 24 hours (ICH Option 2) | ~15% | 1 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a minimal amount of DMSO (e.g., 500 µL).
-
Dilute to a final volume of 10 mL with acetonitrile in a volumetric flask.
-
Store in an amber vial at -20°C.
-
-
Working Solutions (e.g., 10 µg/mL):
-
Prepare an intermediate dilution by transferring 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the mobile phase.
-
Further dilute this intermediate solution to the desired final concentration using the mobile phase.
-
Prepare fresh daily.
-
Protocol 2: General Protocol for a Forced Degradation Study
-
Prepare a solution of the compound at a concentration of approximately 1 mg/mL.[12]
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Keep at 60°C for 24 hours.[12]
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Keep at 60°C for 24 hours.[12]
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the drug solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
Caption: Troubleshooting decision tree.
References
- 1. japsonline.com [japsonline.com]
- 2. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asean.org [asean.org]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine: A Comparative Guide to Kinase Inhibitor Selectivity
For Immediate Release
A Comprehensive Analysis of a Novel Pyrazole-Based Kinase Inhibitor Demonstrates its Potential for Selective Kinase Targeting in Drug Discovery and Development.
This guide provides a detailed validation framework for the novel kinase inhibitor, 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. By comparing its hypothetical performance with established pyrazole-based kinase inhibitors, we offer researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and protocols necessary to ascertain its selectivity and potential as a therapeutic agent. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting a wide range of kinases involved in diseases such as cancer and inflammatory disorders.[1][2][3]
Comparative Kinase Selectivity Profile
To contextualize the potential of this compound, we present a comparative table of inhibitory activities (IC50 values) of other notable pyrazole-based kinase inhibitors against their primary targets and key off-targets. A lower IC50 value indicates greater potency. High selectivity is demonstrated by a significantly lower IC50 for the primary target compared to other kinases. While specific data for this compound is not publicly available, this table serves as a benchmark for the data required for its validation.
| Compound Name | Primary Target(s) | IC50 (nM) - Primary Target | Key Off-Target(s) | IC50 (nM) - Off-Target(s) | Reference Compound(s) |
| This compound | (Hypothetical) | (To Be Determined) | (To Be Determined) | (To Be Determined) | Ruxolitinib, AT7519 |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | Staurosporine |
| AT7519 | CDK2 | Low nM | - | - | - |
| Compound 15 (from[4]) | CDK2 | 5 (Ki) | CDK1, CDK5, CDK9 | >5 (Ki) | - |
| Compound 6b (from[5]) | BTK | 1.2 | - | - | Ibrutinib |
Experimental Protocols for Validation
The validation of a novel kinase inhibitor requires a series of robust biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Activity Assay (Luminescence-based)
This assay is a primary screen to determine the direct inhibitory effect of the compound on purified kinases. It measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human kinases)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.
-
Kinase Reaction:
-
Add the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent).
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate and a loading control (e.g., β-actin).
Visualizing the Validation Workflow and Signaling Context
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Pyrazole vs. Imidazole Kinase Inhibitors: A Comparative Analysis for Drug Discovery
A deep dive into the comparative efficacy, selectivity, and structural advantages of pyrazole and imidazole scaffolds in kinase inhibitor design, supported by experimental data and detailed protocols.
In the landscape of kinase inhibitor development, the choice of the core heterocyclic scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. Among the most successful and widely utilized scaffolds are the five-membered aromatic heterocycles, pyrazole and imidazole. Both are considered "privileged structures" in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of kinases. This guide provides a comprehensive, data-driven comparison of pyrazole and imidazole-based kinase inhibitors to aid researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutics.
At a Glance: Key Physicochemical and Structural Differences
Pyrazole and imidazole are structural isomers (C₃H₄N₂), with the key distinction being the relative positions of their two nitrogen atoms. In imidazole, the nitrogens are in a 1,3-arrangement, while in pyrazole, they are adjacent in a 1,2-position. This subtle difference has a profound impact on their electronic properties, hydrogen bonding capabilities, and metabolic stability, which in turn influences their performance as kinase inhibitors.
| Property | Pyrazole | Imidazole | Significance in Kinase Inhibition |
| Nitrogen Positions | 1,2 (adjacent) | 1,3 (separated) | Influences hydrogen bond donor/acceptor patterns and vectoral orientation of substituents. |
| Basicity (pKa of conjugate acid) | ~2.5 | ~7.0 | Imidazole's higher basicity can lead to stronger interactions with acidic residues in the kinase active site, but may also result in off-target effects and potential toxicity. |
| Aromaticity | High | High | Both are stable aromatic systems, providing a rigid core for the presentation of substituents. |
| Metabolic Stability | Generally high | Can be susceptible to oxidative metabolism | Pyrazole-containing drugs often exhibit greater stability against P450-mediated oxidation compared to their imidazole counterparts.[1] |
| Hydrogen Bonding | One hydrogen bond donor (N1-H) and one acceptor (N2) | One hydrogen bond donor (N1-H) and one acceptor (N3) | The different spatial arrangement of these functionalities dictates the possible binding modes within the kinase hinge region. |
Performance in Kinase Inhibition: A Head-to-Head Comparison
Direct comparative studies of pyrazole versus imidazole analogs targeting the same kinase provide the most valuable insights into the relative merits of each scaffold.
Case Study: ALK5 Inhibition
A study focused on the development of inhibitors for the Transforming Growth Factor-β Type 1 Receptor (ALK5) provides a clear head-to-head comparison of 1,3,5-trisubstituted pyrazoles and 1,2,4-trisubstituted imidazoles.[2]
| Compound | Scaffold | R | ALK5 IC50 (μM) |
| 14c | Pyrazole | 2-pyridyl | 0.088 |
| 6c | Imidazole | 2-pyridyl | 0.16 |
| 14d | Pyrazole | 4-pyridyl | 0.11 |
| 6d | Imidazole | 4-pyridyl | 0.30 |
In this series, the pyrazole-based inhibitors consistently demonstrated approximately two-fold greater potency against ALK5 compared to their structurally analogous imidazole counterparts.[2] The flexible docking study of compound 14c suggested that it fits well into the ALK5 active site, forming several key interactions.[2]
General Observations
While the ALK5 case study suggests an advantage for the pyrazole scaffold, this is not a universal observation. For instance, in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, a review of various derivatives indicated that the differences in activity between pyrazole and imidazole central rings did not definitively favor one over the other.[3] This highlights that the optimal scaffold is often context-dependent, relying on the specific topology and amino acid composition of the target kinase's active site.
A broader analysis of the anti-proliferative potential of various heterocyclic scaffolds in a large-scale screen against multiple cancer cell lines concluded that pyrazole and imidazole scaffolds have a similar anti-proliferative potential.[4]
Signaling Pathways and Experimental Workflows
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: TGF-β signaling pathway and the inhibitory action of ALK5 inhibitors.
References
- 1. Signaling via the Tgf-β type I receptor Alk5 in heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of selected pyrazole-based compounds against their primary kinase targets and a selection of off-target kinases. This data illustrates the diverse selectivity profiles that can be achieved through modifications to the core pyrazole structure.
| Compound Name | Primary Target(s) | Primary Target IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 |
| Prexasertib | CHK1 | < 1 | CHK2, RSK family | 8, 9 |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 10-40 (approx.) | - | - |
| Afuresertib | Akt1 | 0.02 | Akt2, Akt3 | 2, 2.6 |
| Compound 19 (unnamed) | CDK4 | 420 | CDK1, 2, 7, 9 | >10,000 |
This table is a synthesis of data from multiple sources.[1][2] IC50 values can vary based on assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for common assays used in inhibitor profiling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ATP consumed (via ADP production) during the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (e.g., pyrazole-based inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]
Cellular Target Engagement Assay (Western Blot)
This method assesses the ability of an inhibitor to modulate the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with various concentrations of the pyrazole inhibitor for a specified time. Include a vehicle (DMSO) control.[3]
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.[3]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations and add SDS-PAGE sample buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase.
-
Wash the membrane and then incubate with a HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in substrate phosphorylation in response to the inhibitor. The membrane can be stripped and re-probed for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]
Visualizations: Workflows and Signaling Pathways
Kinase Inhibitor Profiling Workflow
The following diagram illustrates a general workflow for the comprehensive evaluation of a novel kinase inhibitor, from initial screening to detailed cross-reactivity profiling.
Caption: General workflow for evaluating a novel kinase inhibitor.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Many pyrazole-based compounds are designed to inhibit CDKs, which are central regulators of the cell cycle.[3] Dysregulation of this pathway is a common feature in cancer.[5] The diagram below illustrates a simplified view of the CDK-mediated G1/S phase transition, a critical checkpoint controlled by these kinases.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.
References
A Researcher's Guide to Benchmarking a Novel Kinase Inhibitor: 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine versus Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of a novel kinase inhibitor, 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine, against the well-characterized, broad-spectrum kinase inhibitor, staurosporine. Given the limited publicly available data on this compound, this document serves as a template, outlining the essential experimental protocols and data presentation formats necessary for a thorough head-to-head comparison.
Introduction
Staurosporine is a potent, ATP-competitive, and non-selective protein kinase inhibitor widely used as a research tool to induce apoptosis and to study cellular signaling pathways.[1][2][3][4][5] Its broad activity profile makes it an ideal benchmark for characterizing the potency and selectivity of novel kinase inhibitors.[3][4] This guide will detail the methodologies to assess the biochemical potency, cellular activity, target engagement, and effect on downstream signaling of this compound in comparison to staurosporine.
Data Presentation
All quantitative data should be summarized in the following tables for clear and concise comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Data | Literature/Experimental Data[3][4] |
| Kinase B | Experimental Data | Literature/Experimental Data[3][4] |
| ... | Experimental Data | Literature/Experimental Data |
Table 2: Cellular Activity (GI50/IC50)
| Cell Line | Assay Type | This compound GI50/IC50 (µM) | Staurosporine GI50/IC50 (µM) |
| Cell Line X | MTT (72h) | Experimental Data | Experimental Data |
| Cell Line Y | CellTiter-Glo (72h) | Experimental Data | Experimental Data |
| ... | ... | Experimental Data | Experimental Data |
Table 3: Apoptosis Induction (EC50)
| Cell Line | Assay Type | This compound EC50 (µM) | Staurosporine EC50 (µM) |
| Cell Line X | Caspase-3/7 Glo | Experimental Data | Experimental Data |
| Cell Line Y | Annexin V/PI Staining | Experimental Data | Experimental Data |
| ... | ... | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being tested (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Prepare a stock solution of ATP at a concentration near the Km for each kinase.
-
Prepare the kinase substrate (peptide or protein) in the kinase buffer.
-
Prepare serial dilutions of this compound and staurosporine in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the assay wells.
-
Add 5 µL of a master mix containing the kinase and substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using an appropriate method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a fluorescence-based method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using graphing software.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the compounds.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and staurosporine in cell culture medium.
-
Replace the existing medium with the medium containing the compounds or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound, staurosporine, or vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the protein concentration in the supernatant.
-
-
Protein Detection (Western Blot):
-
Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody specific to the putative kinase target.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of the inhibitors on the phosphorylation status of key proteins in a relevant signaling pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound, staurosporine, or vehicle control for a defined period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against a phosphorylated signaling protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
This guide provides a comparative overview of the in vivo efficacy of three notable pyrazole-based kinase inhibitors: Afuresertib, BIRB 796, and AT7519. These compounds target distinct kinase signaling pathways implicated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Afuresertib, BIRB 796, and AT7519 in various preclinical models. It is important to note that these studies were not conducted head-to-head, and therefore, a direct comparison of potency is limited by the different experimental designs, models, and endpoints used.
| Inhibitor | Target Kinase(s) | Model | Cell Line / Disease Induction | Dosing Regimen | Efficacy |
| Afuresertib | Pan-Akt (Akt1, Akt2, Akt3) | Breast Cancer Xenograft | BT474 human breast carcinoma cells in female athymic nude or SCID mice. | 10 - 100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition (TGI). 8% TGI at 10 mg/kg, 37% TGI at 30 mg/kg, and 61% TGI at 100 mg/kg.[1] |
| BIRB 796 | p38 MAPK | Collagen-Induced Arthritis | Bovine type II collagen emulsified in Freund's adjuvant in B10.RIII mice. | 30 mg/kg, p.o., qd | 63% inhibition of arthritis severity.[2] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Colorectal Cancer Xenograft | HCT116 human colorectal carcinoma cells in severe combined immunodeficient (SCID) mice. | 9.1 mg/kg, i.p. or i.v., twice daily for 9 days | Complete tumor regression in all animals, with a tumor growth delay of 31-34 days.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided.
Signaling Pathways
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Growth Factor" [style="filled", fillcolor="#FFFFFF", shape=ellipse]; "RTK" [style="filled", fillcolor="#FFFFFF"]; "PI3K" [style="filled", fillcolor="#FFFFFF"]; "PIP2" [style="filled", fillcolor="#FFFFFF", shape=ellipse]; "PIP3" [style="filled", fillcolor="#FFFFFF", shape=ellipse]; "PDK1" [style="filled", fillcolor="#FFFFFF"]; "Akt" [style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Downstream Targets" [style="filled", fillcolor="#FFFFFF"]; "Afuresertib" [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges "Growth Factor" -> "RTK"; "RTK" -> "PI3K" [arrowhead=tee, style=dashed]; "PI3K" -> "PIP3" [label="PIP2", fontsize=8]; "PIP3" -> "PDK1"; "PDK1" -> "Akt"; "Akt" -> "Downstream Targets" [label=" Proliferation,\n Survival", fontsize=8]; "Afuresertib" -> "Akt" [arrowhead=tee, color="#EA4335"];
// Layout adjustments {rank=same; "Growth Factor"} {rank=same; "RTK"} {rank=same; "PI3K"; "PIP2"} {rank=same; "PIP3"} {rank=same; "PDK1"} {rank=same; "Akt"; "Afuresertib"} {rank=same; "Downstream Targets"} } .dot PI3K/Akt Signaling Pathway and Afuresertib Inhibition.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Stress/Cytokines" [style="filled", fillcolor="#FFFFFF", shape=ellipse]; "MAP3K" [style="filled", fillcolor="#FFFFFF"]; "MKK3/6" [style="filled", fillcolor="#FFFFFF"]; "p38 MAPK" [style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Downstream Targets" [style="filled", fillcolor="#FFFFFF"]; "BIRB 796" [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges "Stress/Cytokines" -> "MAP3K"; "MAP3K" -> "MKK3/6"; "MKK3/6" -> "p38 MAPK"; "p38 MAPK" -> "Downstream Targets" [label=" Inflammation,\n Apoptosis", fontsize=8]; "BIRB 796" -> "p38 MAPK" [arrowhead=tee, color="#FBBC05"];
// Layout adjustments {rank=same; "Stress/Cytokines"} {rank=same; "MAP3K"} {rank=same; "MKK3/6"} {rank=same; "p38 MAPK"; "BIRB 796"} {rank=same; "Downstream Targets"} } .dot p38 MAPK Signaling Pathway and BIRB 796 Inhibition.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "G1" [shape=ellipse, style="filled", fillcolor="#FFFFFF"]; "S" [shape=ellipse, style="filled", fillcolor="#FFFFFF"]; "G2" [shape=ellipse, style="filled", fillcolor="#FFFFFF"]; "M" [shape=ellipse, style="filled", fillcolor="#FFFFFF"]; "CDK4/6_CyclinD" [label="CDK4/6-Cyclin D", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CDK2_CyclinE" [label="CDK2-Cyclin E", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CDK2_CyclinA" [label="CDK2-Cyclin A", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CDK1_CyclinB" [label="CDK1-Cyclin B", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "AT7519" [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges "G1" -> "S" [label="G1/S Transition"]; "S" -> "G2" [label="DNA Replication"]; "G2" -> "M" [label="G2/M Transition"]; "M" -> "G1" [label="Mitosis"]; "CDK4/6_CyclinD" -> "G1"; "CDK2_CyclinE" -> "S"; "CDK2_CyclinA" -> "G2"; "CDK1_CyclinB" -> "M"; "AT7519" -> "CDK4/6_CyclinD" [arrowhead=tee, color="#34A853"]; "AT7519" -> "CDK2_CyclinE" [arrowhead=tee, color="#34A853"]; "AT7519" -> "CDK2_CyclinA" [arrowhead=tee, color="#34A853"]; "AT7519" -> "CDK1_CyclinB" [arrowhead=tee, color="#34A853"];
// Layout adjustments {rank=same; "G1"; "S"; "G2"; "M"} } .dot CDK Regulation of the Cell Cycle and AT7519 Inhibition.
Experimental Workflows
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture" [label="Cancer Cell\nCulture"]; "Implantation" [label="Subcutaneous\nImplantation"]; "Tumor_Growth" [label="Tumor Growth\nMonitoring"]; "Randomization" [label="Randomization"]; "Treatment" [label="Drug\nAdministration"]; "Measurement" [label="Tumor Volume\nMeasurement"]; "Analysis" [label="Efficacy\nAnalysis"];
// Edges "Cell_Culture" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Measurement"; "Measurement" -> "Analysis"; } .dot General Workflow for Xenograft Efficacy Studies.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Immunization" [label="Primary\nImmunization"]; "Booster" [label="Booster\nImmunization"]; "Arthritis_Development" [label="Arthritis\nDevelopment"]; "Scoring" [label="Clinical\nScoring"]; "Treatment" [label="Drug\nAdministration"]; "Analysis" [label="Efficacy\nAnalysis"];
// Edges "Immunization" -> "Booster"; "Booster" -> "Arthritis_Development"; "Arthritis_Development" -> "Scoring"; "Scoring" -> "Treatment"; "Treatment" -> "Analysis"; } .dot General Workflow for Collagen-Induced Arthritis Studies.
Experimental Protocols
Afuresertib in a BT474 Breast Cancer Xenograft Model
-
Cell Line: BT474 human breast carcinoma cells.
-
Animal Model: Female athymic nude or SCID mice.[1]
-
Tumor Implantation: BT474 cells are implanted subcutaneously.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers, typically calculated using the formula: Volume = (Length x Width²) / 2.[4]
-
Treatment Initiation: Mice are randomized into treatment and control groups when tumors reach a specified volume (e.g., 100-200 mm³).[4]
-
Drug Administration: Afuresertib is formulated for oral administration (p.o.) and administered daily at doses of 10, 30, and 100 mg/kg.[1]
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
BIRB 796 in a Mouse Collagen-Induced Arthritis (CIA) Model
-
Animal Model: B10.RIII mice.[2]
-
Disease Induction: Arthritis is induced by immunization with bovine type II collagen emulsified in Freund's complete adjuvant, followed by a booster immunization.[5]
-
Treatment Initiation: Treatment with BIRB 796 begins once arthritis is established.
-
Drug Administration: BIRB 796 is administered orally (p.o.) at a dose of 30 mg/kg once daily (qd).[2]
-
Efficacy Evaluation: The severity of arthritis is assessed using a clinical scoring system based on paw swelling and inflammation. The percentage of inhibition of arthritis severity is calculated by comparing the scores of the treated group to the control group.[2]
AT7519 in an HCT116 Colorectal Cancer Xenograft Model
-
Cell Line: HCT116 human colorectal carcinoma cells.[3]
-
Animal Model: Severe combined immunodeficient (SCID) mice.[3]
-
Tumor Implantation: HCT116 cells are implanted subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements twice weekly.[6]
-
Treatment Initiation: Treatment begins when tumors reach a predetermined size.
-
Drug Administration: AT7519 is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 9.1 mg/kg twice daily for 9 consecutive days.[3]
-
Efficacy Evaluation: Efficacy is determined by measuring tumor regression and tumor growth delay compared to the vehicle-treated control group.[3] The study reported complete tumor regression in all treated animals.[3]
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chondrex.com [chondrex.com]
- 6. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Afuresertib and 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine: A Data-Deficient Landscape
A direct head-to-head comparison between the clinical-stage AKT inhibitor afuresertib and the compound 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data for the latter. Extensive searches have yielded no specific information on the biological activity, mechanism of action, or any preclinical or clinical studies involving this compound.
Therefore, this guide will provide a comprehensive overview of afuresertib, a well-characterized, orally bioavailable pan-AKT inhibitor, based on available preclinical and clinical data. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K/AKT signaling pathway.
Afuresertib: A Profile of a Pan-AKT Inhibitor
Afuresertib (also known as GSK2110183) is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a wide range of human cancers, making AKT a compelling target for cancer therapy[3]. Afuresertib has been investigated as a monotherapy and in combination with other agents in various clinical trials for both solid tumors and hematologic malignancies[1][4][5][6][7].
Mechanism of Action
Afuresertib functions by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation. This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and growth[3]. The PI3K/AKT/mTOR pathway is a critical regulator of these cellular processes.
References
- 1. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Afuresertib used for? [synapse.patsnap.com]
- 4. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024 [laekna.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Afuresertib - Laekna Therapeutics - AdisInsight [adisinsight.springer.com]
Evaluating the Therapeutic Index of Dichlorobenzyl Pyrazole Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This guide provides a comparative evaluation of the therapeutic index of pyrazole derivatives, with a focus on analogs containing dichlorobenzyl and amine functionalities, by summarizing key experimental data on their efficacy and toxicity.
Data Presentation: Quantitative Comparison of Pyrazole Derivatives
The therapeutic index, a ratio that compares the toxic dose of a compound to its therapeutically effective dose, is a critical parameter in drug development. For pyrazole derivatives, this is often evaluated by comparing their potent anti-inflammatory or anticancer activity with their cytotoxicity against normal cells. The following tables summarize key in vitro data for various pyrazole derivatives, offering a comparative perspective on their potential therapeutic window.
| Compound/Derivative | Target/Assay | IC50 (µM) - Efficacy | Cell Line (Efficacy) | IC50 (µM) - Cytotoxicity | Cell Line (Cytotoxicity) | Selectivity Index (SI) | Reference |
| Anti-Inflammatory Activity (COX-2 Inhibition) | |||||||
| Pyrazolone Derivative 6b | COX-2 | - | - | - | - | Most active in series | [3] |
| Pyrazolone Derivative 9b | COX-2 | - | - | - | - | Most active in series | [3] |
| Dihydropyrazole 4b | COX-2 | 0.35 | - | - | - | 137.3 | [4] |
| Pyrazole-pyridazine 5f | COX-2 | 1.50 | - | - | - | - | [5] |
| Pyrazole-pyridazine 6f | COX-2 | 1.15 | - | - | - | - | [5] |
| Novel Pyrazole 11 | COX-2 | 0.043 | - | 115.75 | WI-38 (normal lung) | >2691 | [6] |
| Novel Pyrazole 12 | COX-2 | 0.049 | - | 56.61 | WI-38 (normal lung) | >1155 | [6] |
| Novel Pyrazole 15 | COX-2 | 0.045 | - | 88.23 | WI-38 (normal lung) | >1960 | [6] |
| Anticancer Activity (Cytotoxicity) | |||||||
| Pyrazole Derivative 5 | CDK2 | 0.56 | - | 13.14 | HepG2 (liver cancer) | - | [7] |
| Pyrazole Derivative 5 | CDK2 | 0.56 | - | 8.03 | MCF-7 (breast cancer) | - | [7] |
| Pyrazole Derivative 11 | EGFR/Topo-1 | 2.85 | MCF-7 (breast cancer) | 115.75 | WI-38 (normal lung) | 40.6 | [6] |
| Pyrazole Derivative 11 | EGFR/Topo-1 | 2.12 | HT-29 (colon cancer) | 115.75 | WI-38 (normal lung) | 54.6 | [6] |
| Pyrazole Derivative 5b | Tubulin Polymerization | 0.021 | K562 (leukemia) | - | - | - | [8] |
| Pyrazole Derivative 5b | Tubulin Polymerization | 0.69 | A549 (lung cancer) | - | - | - | [8] |
| Pyrazole PTA-1 | - | 0.93 | MDA-MB-231 (breast cancer) | 4.40 | MCF-10A (normal breast) | 4.73 | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols frequently employed in the evaluation of pyrazole derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential of pyrazole derivatives by measuring their ability to inhibit COX-1 and COX-2 isoenzymes.
-
Objective: To determine the IC50 values of the test compounds against COX-1 and COX-2.
-
Methodology: The activity of COX is typically determined by measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid. The test compounds are incubated with the respective COX isoenzyme (ovine COX-1 and human recombinant COX-2) and arachidonic acid. The concentration of PGE2 is then quantified using an Enzyme Immunoassay (EIA) kit. The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control. IC50 values are then determined from the dose-response curves.[6]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Methodology: Cancer cell lines (e.g., MCF-7, HT-29, A549) and normal cell lines (e.g., WI-38, MCF-10A) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[6][9]
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
-
Objective: To assess the in vivo anti-inflammatory effect of pyrazole derivatives.
-
Methodology: Acute inflammation is induced in the hind paw of rats by sub-plantar injection of carrageenan. The test compounds or a standard drug (e.g., celecoxib, indomethacin) are administered orally at a specific dose before the carrageenan injection. The paw volume is measured at different time intervals after the injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their evaluation.
Experimental workflow for evaluating dichlorobenzyl pyrazole amine derivatives.
Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
Induction of apoptosis by pyrazole derivatives via Bcl-2 and Bax modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
Confirming the On-Target Activity of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target cellular activity of the novel compound 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. Based on the prevalence of kinase inhibitory activity within the pyrazole chemical scaffold, this document outlines a hypothesized mechanism of action targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4]
We present objective comparisons with established CDK2 inhibitors and provide detailed experimental protocols and data presentation formats to guide your research.
Comparative Analysis of Cellular Potency
To ascertain the on-target efficacy of this compound, its cellular potency should be evaluated against known CDK2 inhibitors. The following table provides a template for summarizing quantitative data from key experiments.
Table 1: Comparative Cellular IC50 Values for CDK2 Inhibition
| Compound | Target Kinase | Cellular Assay Type | Cell Line | IC50 (µM) |
| This compound | CDK2 (Hypothesized) | pRb (Ser807/811) ELISA | MCF-7 | Data to be generated |
| This compound | CDK2 (Hypothesized) | Cell Proliferation (MTS Assay) | MCF-7 | Data to be generated |
| Roscovitine | CDK2 | Cell Proliferation | MCF-7 | ~15 |
| Milciclib (PHA-848125) | CDK2 | pRb (Ser807/811) Western Blot | A2780 | ~0.8 |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Antiproliferative Activity (GI50) | Ovarian Cancer Cell Lines | 0.127-0.560[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cellular CDK2 Activity Assay: Phospho-Retinoblastoma (Rb) ELISA
This assay quantifies the phosphorylation of the retinoblastoma protein (Rb) at Ser807/811, a direct downstream substrate of CDK2. A reduction in Rb phosphorylation indicates inhibition of CDK2 activity.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Phospho-Rb (Ser807/811) ELISA kit
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or control compounds for 24 hours.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 20 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
ELISA Protocol: Perform the Phospho-Rb (Ser807/811) ELISA according to the manufacturer's instructions. Briefly, add normalized cell lysates to the antibody-coated plate and incubate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition of Rb phosphorylation for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of inhibiting CDK2 on cell viability and proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and control inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for confirming on-target activity.
References
- 1. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of biologically active compounds. This guide provides an objective comparison of the performance of several key pyrazole derivatives, supported by experimental data from multiple sources to serve as a resource for independent verification. We delve into their anti-inflammatory and anticancer activities, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory action of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[1]
Comparative Analysis of COX Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of well-established pyrazole-based NSAIDs from various independent studies. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (µM) | Source (Lab/Study) |
| Celecoxib | COX-2 | 0.06 | Zarghi et al.[2] |
| COX-2 | 0.03 | Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives[3] | |
| COX-1 | >10 | Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies[4] | |
| COX-1/COX-2 Ratio | 7.6 | Riendeau et al. (as cited in[5]) | |
| Phenylbutazone | COX-1 | 0.302 (equine whole blood) | Beretta et al. (as cited in[6]) |
| COX-2 | 1.0 (equine whole blood) | Beretta et al. (as cited in[6]) | |
| SC-558 | COX-2 | Not explicitly stated, but noted as a marvelous inhibitor with 1900-fold selectivity over COX-1 | Ligand Coordinate Analysis of SC-558 from the Active Site to the Surface of COX-2: A Molecular Dynamics Study[7] |
| COX-1 | Not explicitly stated | Ligand Coordinate Analysis of SC-558 from the Active Site to the Surface of COX-2: A Molecular Dynamics Study[7] |
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the inhibition of the arachidonic acid cascade by selective COX-2 inhibitors like Celecoxib.
Anticancer Activity of Novel Pyrazole Derivatives
Recent research has focused on the development of novel pyrazole compounds with potent anticancer activities. This section compares the cytotoxic effects of two classes of recently synthesized pyrazole derivatives: pyrazole-chalcone hybrids and pyrazole-indole hybrids.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50) of these novel pyrazole compounds against various human cancer cell lines.
Pyrazole-Chalcone Hybrids
| Compound | Cell Line | IC50 (µM) | Source |
| 6b | HNO-97 (Oral Cancer) | 10 | Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents[8] |
| 6d | HNO-97 (Oral Cancer) | 10.56 | Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents[8] |
Pyrazole-Indole Hybrids
| Compound | Cell Line | IC50 (µM) | Source |
| 7a | HepG2 (Liver Cancer) | 6.1 ± 1.9 | Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids[9][10] |
| MCF-7 (Breast Cancer) | 10.6 ± 2.3 | Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids[1] | |
| 7b | HepG2 (Liver Cancer) | 7.9 ± 1.9 | Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids[9][10] |
| MCF-7 (Breast Cancer) | 11.2 ± 2.5 | Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids[1] | |
| Doxorubicin (Standard) | HepG2 (Liver Cancer) | 24.7 ± 3.2 | Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids[9][10] |
| MCF-7 (Breast Cancer) | 64.8 ± 4.1 | Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids[1] |
Note: Independent verification of the anticancer activities of compounds 6b, 6d, 7a, and 7b by multiple laboratories is limited at the time of this publication. The data presented is from the primary discovery studies.
Signaling Pathways in Cancer
The anticancer mechanisms of pyrazole derivatives are often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The pyrazole-indole hybrids 7a and 7b have been shown to induce apoptosis and cell cycle arrest, potentially through the inhibition of cyclin-dependent kinases (CDKs) and modulation of the PI3K/Akt pathway.[9][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on commercially available COX inhibitor screening kits.[12][13]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Enzyme Reaction:
-
Add 80 µL of the Reaction Mix (containing Assay Buffer, diluted Cofactor, and COX Probe) to each well of a 96-well plate.
-
Add 10 µL of the diluted test inhibitor or solvent control to the appropriate wells.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the wells.
-
Incubate the plate at 25°C for 5-10 minutes.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing the cytotoxicity of compounds on cancer cell lines.[8][14][15]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole compound. Include a vehicle control (medium with the same final concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17][18]
Objective: To assess the in vivo anti-inflammatory effect of a test compound.
Materials:
-
Rats or mice
-
Carrageenan (1% suspension in saline)
-
Test pyrazole compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compound and the positive control to the respective groups of animals via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[16][18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[16][18]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16][18]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the independent verification of the biological activity of a novel pyrazole compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shutterstock.com [shutterstock.com]
- 3. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general principles of laboratory chemical waste management and safety data for structurally similar compounds. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling or disposing of any chemical waste.
The proper disposal of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical structure, which includes a chlorinated aromatic ring and a pyrazole amine group, this compound must be treated as hazardous waste.[1][2] High-temperature incineration by a licensed professional waste disposal company is the recommended method for the ultimate disposal of this and similar chemical compounds.[3]
Hazard Profile
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[4][5]
-
Skin and Eye Irritation: Causes skin irritation and is likely to cause serious eye damage.[4][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4][5]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[4][5][6]
Given these potential hazards, under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash.[1][7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including:
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[3]
-
The container must be chemically compatible with the waste.
-
Materials grossly contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.[3]
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly empty all contents from the original chemical container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[1][9] For compounds with high toxicity, it is best practice to collect the first three rinses.[9]
-
After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for solid waste or recycling.[9]
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the following information:[1]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[3]
4. Request for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.[3]
-
Do not overfill waste containers; leave adequate headspace.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the key disposal parameters based on best practices for similar hazardous chemicals.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Primary Disposal Route | High-Temperature Incineration | [3] |
| Aqueous Disposability | Prohibited | [1][6] |
| Solid Waste Segregation | Dedicated, Labeled Container | [3] |
| Liquid Waste Segregation | Halogenated Organic Waste | [1][8] |
| Contaminated PPE Disposal | Dispose as Hazardous Waste | [3] |
| Empty Container Rinsate | Collect first rinse (or first three for highly toxic) as hazardous waste | [1][9] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including pyrazole and various aminopyrazole derivatives. A thorough risk assessment should be conducted before handling this compound, and your institution's Environmental Health and Safety (EHS) department must be consulted. This document provides procedural guidance for researchers, scientists, and drug development professionals to ensure personal and environmental safety.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, related compounds exhibit a range of hazards. Structurally similar chemicals are known to cause skin and eye irritation.[1] Some pyrazole derivatives are harmful if swallowed and toxic in contact with skin, and may cause serious eye damage. The powdered form of this chemical presents a potential risk of aerosolization, warranting cautious handling to minimize dust generation and inhalation.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves must be inspected before use and changed frequently, especially if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. A face shield may be necessary if there is a significant splash hazard.[4] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required. | To minimize inhalation of dust.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the chemical container, spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[3]
-
Don the appropriate PPE as specified in Table 1.
2. Weighing and Transfer:
-
Perform all manipulations of the powdered compound within the fume hood to control dust.
-
Use a spatula to carefully transfer the desired amount of the chemical to a weigh boat.
-
Avoid actions that could generate dust, such as dropping the powder from a height.
-
Once weighed, carefully transfer the compound to the reaction vessel.
3. Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as outlined in the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, and finally eye protection.
-
Wash hands and face thoroughly after handling.[1]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5]
-
If swallowed: Rinse the mouth. Call a poison center or doctor if you feel unwell.[5]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3] These items must be collected in a designated, labeled hazardous waste container.
-
Unused Chemical: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Disposal Protocols:
-
Collect all contaminated solid waste in a clearly labeled, sealed container.
-
Transfer unused chemicals to a designated hazardous waste container provided by your institution's EHS department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Below is a decision tree to guide the disposal process.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
